Nintedanib
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDPSXJELVGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025948, DTXSID20918936 | |
| Record name | Nintedanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20mg/mL | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
656247-17-5, 928326-83-4 | |
| Record name | Nintedanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nintedanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NINTEDANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nintedanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
305C | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Nintedanib's Mechanism of Action in Idiopathic Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nintedanib is a small molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF). Its therapeutic effect is primarily attributed to the simultaneous inhibition of multiple signaling pathways implicated in the pathogenesis of fibrosis. By targeting key receptor tyrosine kinases, nintedanib effectively curtails the proliferation, migration, and differentiation of fibroblasts, as well as the excessive deposition of extracellular matrix (ECM), which are hallmarks of IPF. This guide provides a detailed technical overview of nintedanib's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the core signaling pathways and workflows.
Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition
Nintedanib functions as a competitive intracellular inhibitor, binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs). This action prevents autophosphorylation and disrupts the downstream signaling cascades that drive fibrotic processes.[1][2] The primary targets of nintedanib include:
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): PDGF is a potent mitogen for fibroblasts and plays a crucial role in their proliferation, migration, and survival.[3][4] In IPF, alveolar macrophages release excessive amounts of PDGF, contributing to the expansion of the fibroblast and myofibroblast population.[3]
-
Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3): FGFs are also involved in fibroblast proliferation and differentiation.[4][5]
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3): While primarily known for their role in angiogenesis, VEGF signaling can also stimulate fibroblast proliferation.[3][5]
In addition to these primary RTKs, nintedanib also inhibits non-receptor tyrosine kinases (nRTKs) such as Src, Lck, and Lyn, further contributing to its anti-fibrotic effects.[1][6]
Quantitative Data: In Vitro and Cellular Kinase Inhibition
The inhibitory activity of nintedanib against its target kinases has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of nintedanib.
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR1 | 34 | Enzymatic Assay |
| VEGFR2 | 13 | Enzymatic Assay |
| VEGFR3 | 13 | Enzymatic Assay |
| FGFR1 | 69 | Enzymatic Assay |
| FGFR2 | 37 | Enzymatic Assay |
| FGFR3 | 108 | Enzymatic Assay |
| PDGFRα | 59 | Enzymatic Assay |
| PDGFRβ | 65 | Enzymatic Assay |
| FGFR1 | 300-1,000 | Cellular BA/F3 Assay |
| FGFR2 | 257 | Cellular BA/F3 Assay |
Data sourced from multiple studies.[4][7]
Key Signaling Pathways Modulated by Nintedanib
By inhibiting its target receptors, nintedanib disrupts several downstream signaling pathways crucial for fibrogenesis.
PDGF and FGF Signaling Pathways
Activation of PDGFR and FGFR by their respective ligands triggers a cascade of intracellular events, primarily through the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[3] These pathways ultimately lead to the transcription of genes involved in cell proliferation, migration, and survival. Nintedanib's inhibition of PDGFR and FGFR phosphorylation blocks these downstream signals.[3]
TGF-β Signaling Pathway
Transforming growth factor-β (TGF-β) is a central pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, the primary producers of ECM proteins like collagen.[5][8] While not a direct inhibitor of the TGF-β receptor, nintedanib has been shown to indirectly attenuate TGF-β signaling.[4][8] This may occur through the inhibition of early events in TGF-β receptor activation, such as tyrosine phosphorylation of the type II TGF-β receptor, and subsequent reduction in the activation of SMAD3 and p38 MAPK.[8]
Cellular Effects of Nintedanib
The inhibition of these signaling pathways translates into several key cellular effects that counter the progression of fibrosis.
-
Inhibition of Fibroblast Proliferation: Nintedanib has been shown to inhibit the proliferation of human lung fibroblasts from both IPF patients and healthy donors in a concentration-dependent manner.[3][9]
-
Inhibition of Fibroblast Migration: The motility of lung fibroblasts, a crucial step in the fibrotic process, is also attenuated by nintedanib.[3]
-
Inhibition of Myofibroblast Differentiation: Nintedanib inhibits the transformation of fibroblasts into contractile, ECM-producing myofibroblasts, a process largely driven by TGF-β.[3][10]
-
Reduction of Extracellular Matrix Deposition: By inhibiting myofibroblast activity, nintedanib reduces the secretion of ECM components, including collagen.[3][11] Studies have shown that nintedanib can modulate type III collagen turnover.[11]
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of nintedanib.
Kinase Inhibition Assay (Enzymatic)
Objective: To determine the direct inhibitory effect of nintedanib on the enzymatic activity of target tyrosine kinases.
Methodology:
-
Recombinant human kinase domains (e.g., VEGFR, FGFR, PDGFR) are incubated with a specific peptide substrate and ATP.
-
Nintedanib at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the nintedanib concentration.
Fibroblast Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of nintedanib on the proliferation of human lung fibroblasts.
Methodology:
-
Primary human lung fibroblasts are seeded in microplates and cultured until sub-confluent.
-
Cells are serum-starved to synchronize their cell cycle.
-
The cells are then incubated with nintedanib at various concentrations for a short pre-incubation period.
-
Proliferation is stimulated by adding a mitogen such as PDGF, FGF, or fetal bovine serum (FBS).[9]
-
After a defined incubation period (e.g., 72-92 hours), 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the culture medium.[9]
-
During DNA synthesis in proliferating cells, BrdU is incorporated into the newly synthesized DNA.
-
The amount of incorporated BrdU is quantified using a specific anti-BrdU antibody in an ELISA-based assay.
-
The absorbance is read using a microplate reader, and the inhibition of proliferation is calculated relative to the stimulated control.
Myofibroblast Differentiation Assay (Immunofluorescence)
Objective: To evaluate the effect of nintedanib on the TGF-β-induced differentiation of fibroblasts into myofibroblasts.
Methodology:
-
Human lung fibroblasts are cultured on glass coverslips in multi-well plates.
-
Cells are treated with TGF-β to induce myofibroblast differentiation, in the presence or absence of varying concentrations of nintedanib.
-
After a suitable incubation period (e.g., 48-72 hours), the cells are fixed with paraformaldehyde.
-
The cells are then permeabilized and stained with a primary antibody against α-smooth muscle actin (α-SMA), a marker for myofibroblasts.
-
A fluorescently labeled secondary antibody is used to visualize the α-SMA staining.
-
The cells are counterstained with a nuclear stain (e.g., DAPI).
-
The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
The percentage of α-SMA positive cells or the intensity of α-SMA staining is quantified to determine the extent of myofibroblast differentiation.
Collagen Secretion Assay (Sircol Assay)
Objective: To measure the effect of nintedanib on collagen production by fibroblasts.
Methodology:
-
Fibroblasts are cultured and treated with TGF-β to stimulate collagen production, with or without nintedanib.
-
After incubation, the cell culture supernatant is collected.
-
The Sircol dye reagent, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens, is added to the supernatant.
-
The collagen-dye complex is precipitated by centrifugation.
-
The precipitate is redissolved, and the absorbance is measured spectrophotometrically.
-
The amount of collagen is determined by comparison to a standard curve generated with known concentrations of collagen.
Preclinical and Clinical Evidence
The anti-fibrotic activity of nintedanib observed in vitro has been consistently demonstrated in animal models of lung fibrosis.[3] In these models, nintedanib has been shown to reduce inflammation and fibrosis.[3]
Clinically, large phase III trials (e.g., INPULSIS-1 and INPULSIS-2) have demonstrated that nintedanib significantly slows the rate of decline in forced vital capacity (FVC) in patients with IPF compared to placebo.[5][12] This reduction in disease progression provides strong evidence for the clinical efficacy of nintedanib's mechanism of action.[3]
Conclusion
Nintedanib's efficacy in the treatment of idiopathic pulmonary fibrosis stems from its role as a multi-targeted tyrosine kinase inhibitor. By simultaneously blocking the signaling of PDGFR, FGFR, and VEGFR, and indirectly modulating the TGF-β pathway, nintedanib effectively inhibits the key cellular processes that drive the progression of fibrosis: fibroblast proliferation, migration, and differentiation, and the subsequent deposition of extracellular matrix. The robust preclinical and clinical data supporting these mechanisms provide a strong rationale for its use as a cornerstone therapy for IPF.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 6. Nintedanib - Wikipedia [en.wikipedia.org]
- 7. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 8. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib modulates type III collagen turnover in viable precision-cut lung slices from bleomycin-treated rats and patients with pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patient.boehringer-ingelheim.com [patient.boehringer-ingelheim.com]
Nintedanib's Molecular Footprint in Lung Fibrosis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of extracellular matrix (ECM) in the lung parenchyma, leading to a decline in lung function.[1] At the heart of this fibrotic process lies the aberrant activation of fibroblasts and their differentiation into myofibroblasts, the primary producers of collagen and other ECM components. Nintedanib, an intracellular inhibitor of multiple tyrosine kinases, has emerged as a key therapeutic agent that slows the progression of IPF.[2][3] This technical guide provides a comprehensive overview of the molecular pathways affected by Nintedanib, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Mechanism of Action: Targeting Pro-Fibrotic Growth Factor Receptors
Nintedanib exerts its anti-fibrotic effects primarily by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby inhibiting their autophosphorylation and blocking downstream signaling cascades.[4][5] The principal targets of Nintedanib are the receptors for Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF), all of which are critically implicated in the pathogenesis of lung fibrosis.[1][6][7]
Quantitative Inhibition of Key Tyrosine Kinases
The inhibitory potency of Nintedanib against its primary targets has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy at nanomolar concentrations.
| Target Kinase | Cell Type/Assay System | IC50 (nM) | Reference(s) |
| PDGFRα | Cellular BA/F3 assay | 41 | [8] |
| PDGFRβ | Cellular BA/F3 assay | 58 | [8] |
| FGFR1 | Cellular BA/F3 assay | 300-1,000 | [8] |
| FGFR2 | Cellular BA/F3 assay | 257 | [8][9] |
| FGFR3 | Cellular BA/F3 assay | 300-1,000 | [8] |
| VEGFR1 | Cellular BA/F3 assay | 300-1,000 | [8] |
| VEGFR2 | Cellular BA/F3 assay | 46 | [8] |
| VEGFR3 | Cellular BA/F3 assay | 33 | [8] |
| Src | Cellular BA/F3 assay | 811 | [8] |
| Lck | Cellular BA/F3 assay | 22 | [8] |
| Lyn | Cellular BA/F3 assay | 300-1,000 | [8] |
| Flt-3 | Cellular BA/F3 assay | 17 | [8] |
Impact on Downstream Signaling Pathways
By inhibiting its primary RTK targets, Nintedanib effectively dampens the activation of several key downstream signaling pathways that drive fibroblast proliferation, migration, and ECM deposition.
PDGF Receptor (PDGFR) Signaling
PDGF is a potent mitogen and chemoattractant for fibroblasts.[8] Its binding to PDGFR activates downstream pathways crucial for fibroblast activation. Nintedanib's inhibition of PDGFR leads to the suppression of these cascades.
Caption: Nintedanib inhibits PDGFR signaling cascade.
FGF Receptor (FGFR) Signaling
FGFs also contribute to the pro-fibrotic environment by stimulating fibroblast proliferation and differentiation. Nintedanib's blockade of FGFR further contributes to its anti-fibrotic efficacy.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Nintedanib and pirfenidone inhibit collagen synthesis and maturation at several regulatory levels | European Respiratory Society [publications.ersnet.org]
- 3. Unwinding the Collagen Fibrils: Elucidating the Mechanism of Pirfenidone and Nintedanib in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib inhibits epithelial-mesenchymal transition in A549 alveolar epithelial cells through regulation of the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 7. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 8. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib's Effect on Tyrosine Kinase Receptor Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nintedanib is a small molecule tyrosine kinase inhibitor that plays a crucial role in the management of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1][2][3] Its therapeutic efficacy is rooted in its ability to competitively inhibit multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), thereby modulating key signaling pathways involved in fibrogenesis and angiogenesis.[1][4] This guide provides a comprehensive technical overview of nintedanib's mechanism of action, focusing on its impact on tyrosine kinase receptor signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action
Nintedanib functions as a competitive inhibitor by binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases.[2][4][5] This action prevents the autophosphorylation of these receptors, a critical step in initiating downstream signaling cascades that drive fibroblast proliferation, migration, transformation, and extracellular matrix deposition.[2][5][6] The primary targets of nintedanib are the vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][5][7] Additionally, nintedanib has been shown to inhibit non-receptor tyrosine kinases such as Src, Lck, and Lyn.[1][4]
Quantitative Inhibition of Key Tyrosine Kinase Receptors
The potency of nintedanib against its primary targets has been quantified through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting these key receptors involved in fibrosis and angiogenesis.
| Receptor Family | Specific Receptor | IC50 (nmol/L) |
| VEGFR | VEGFR-1 | 34 |
| VEGFR-2 | 21 | |
| VEGFR-3 | 13 | |
| FGFR | FGFR-1 | 69 |
| FGFR-2 | 37 | |
| FGFR-3 | 108 | |
| FGFR-4 | 610 | |
| PDGFR | PDGFR-α | 59 |
| PDGFR-β | 65 | |
| Other | Flt-3 | 26 |
| Data compiled from in vitro enzymatic assays using human recombinant protein kinase domains.[5] |
Impact on Key Signaling Pathways
Nintedanib's inhibition of VEGFR, FGFR, and PDGFR disrupts several critical downstream signaling pathways implicated in the pathogenesis of fibrotic diseases.
PDGF/PDGFR Signaling
Platelet-derived growth factor (PDGF) is a potent mitogen for fibroblasts, promoting their proliferation, migration, and survival.[5] Upon binding of PDGF ligands (e.g., PDGF-BB) to PDGFR-α and PDGFR-β, the receptors dimerize and autophosphorylate, activating downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[5] Nintedanib blocks this initial autophosphorylation step, thereby inhibiting these pro-fibrotic cellular responses.[5][6]
FGF/FGFR Signaling
Fibroblast growth factors (FGFs) and their receptors are also key players in fibroblast activation and tissue remodeling.[5] Similar to PDGFR, ligand binding to FGFRs leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the MAPK pathway.[6] Nintedanib's inhibition of FGFR phosphorylation curtails these pro-fibrotic signals.[8]
VEGF/VEGFR Signaling
Vascular endothelial growth factor (VEGF) signaling through its receptors is primarily associated with angiogenesis, the formation of new blood vessels.[5] However, VEGF can also contribute to fibrosis by stimulating fibroblast proliferation via PDGFR and by promoting a pro-fibrotic microenvironment.[5][9] By inhibiting VEGFRs, nintedanib can attenuate angiogenesis and potentially reduce the pro-fibrotic effects of VEGF.[5][8]
Key Experimental Protocols
The characterization of nintedanib's effects on tyrosine kinase receptor signaling has been established through a variety of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Receptor Tyrosine Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of nintedanib against specific receptor tyrosine kinases.
Methodology:
-
Reagents: Recombinant human receptor tyrosine kinase domains, ATP, appropriate peptide substrate, and nintedanib at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and nintedanib. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of inhibition at each nintedanib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Fibroblast Proliferation Assay
Objective: To assess the effect of nintedanib on the proliferation of human lung fibroblasts (HLFs).
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media. For the assay, cells are seeded in multi-well plates and serum-starved to synchronize them in a quiescent state.
-
Stimulation and Treatment: Cells are pre-incubated with varying concentrations of nintedanib for a specified period (e.g., 30 minutes) before being stimulated with a mitogen such as PDGF-BB (e.g., 50 ng/mL) or basic FGF (bFGF).[10][11]
-
Proliferation Measurement: After a prolonged incubation period (e.g., 48-92 hours), cell proliferation is measured. A common method is the bromodeoxyuridine (BrdU) incorporation assay, where BrdU is added to the culture medium and its incorporation into the DNA of proliferating cells is detected using a specific antibody in an ELISA format.[10][11] Alternatively, cell viability can be assessed using an MTT assay.[12]
-
Data Analysis: The proliferation in nintedanib-treated wells is compared to the proliferation in stimulated, untreated wells to determine the inhibitory effect of the drug.
References
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 8. researchgate.net [researchgate.net]
- 9. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. publications.ersnet.org [publications.ersnet.org]
Nintedanib's Anti-Inflammatory Properties: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nintedanib, a potent small molecule inhibitor of multiple tyrosine kinases, is clinically approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs). While its anti-fibrotic effects are well-documented, a substantial body of evidence reveals its significant anti-inflammatory properties, which contribute to its therapeutic efficacy. This technical guide provides an in-depth examination of the mechanisms through which nintedanib modulates inflammatory responses. It details the drug's impact on key immune cells, including macrophages, neutrophils, and T-cells, and elucidates its role in critical signaling pathways that govern inflammation. This document summarizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual diagrams of the core signaling and experimental workflows to support further research and development.
Core Mechanism of Action: Tyrosine Kinase Inhibition
Nintedanib's primary mechanism of action is the competitive inhibition of the intracellular ATP-binding sites of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This action blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling cascades crucial for cellular activation, proliferation, migration, and survival.[1][2]
Key Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs):
-
Non-Receptor Tyrosine Kinases (nRTKs):
By targeting these kinases, nintedanib interferes with fundamental processes in both fibrosis and inflammation.[1][4]
Effects on Key Inflammatory Cells
Nintedanib exerts potent immunomodulatory effects by directly targeting key cells involved in the inflammatory cascade.
Macrophages
Macrophages, particularly the alternatively activated (M2) phenotype, are crucial drivers of fibrosis and inflammation. Nintedanib has been shown to modulate macrophage polarization and function.
-
Inhibition of M2 Polarization: Nintedanib impairs the polarization of monocytes into M2 macrophages.[6][7] In studies using human monocyte-derived macrophages, nintedanib significantly reduced the expression of M2 markers like CD206 and CD200R in a concentration-dependent manner.[8] Similarly, in a mouse model of systemic sclerosis, nintedanib treatment was associated with reduced numbers of M2 macrophages.[6][7]
-
Reduction of Pro-inflammatory Cytokine Secretion: Nintedanib (at 200-1000 nM) decreases the lipopolysaccharide (LPS)-dependent secretion of IL-6, IL-8, IL-10, and CXCL13 from M1 macrophages.[8] It also inhibits the release of IL-1β induced by silica in LPS-primed macrophages.[8]
| Cell Type | Model | Markers/Cytokines Affected | Effect of Nintedanib | Concentration | Reference |
| Human Monocyte-Derived Macrophages | In vitro (LPS stimulation) | IL-6, IL-8, IL-10, CXCL13 | Secretion significantly reduced | 200-1000 nM | [8] |
| Human Monocyte-Derived Macrophages | In vitro (IL-4/IL-13 stimulation) | CD11b, CD206, CD200R, CD209 (M2 markers) | Membrane expression significantly reduced | Concentration-dependent | [8] |
| Murine Macrophages (RA-ILD model) | In vivo (BALF analysis) | M2-type macrophages | Proportion significantly decreased | 60 mg/kg | [9][10] |
| SSc Patient Monocyte-Derived Macrophages | In vitro | M2 markers (gene & protein), Active TGF-β1 | Expression and release significantly reduced | Not specified | [11] |
Neutrophils
Neutrophil infiltration is a hallmark of acute inflammation and is implicated in the pathogenesis of lung injury. Nintedanib effectively suppresses neutrophil activity.
-
Inhibition of Chemotaxis: Nintedanib reduces neutrophil chemotaxis and accumulation in the lungs in animal models of bleomycin-induced pulmonary fibrosis and LPS-induced acute lung injury.[12][13][14] This effect is mediated by the downregulation of key chemoattractant receptors on neutrophils, specifically chemokine receptor 2 (CXCR2) and very late antigen-4 (VLA-4).[12][13][15]
-
Upregulation of GRK2: The mechanism for CXCR2 downregulation involves the upregulation of G protein-coupled receptor kinase 2 (GRK2) activity in neutrophils, which promotes the internalization and desensitization of the receptor.[12][13][14]
-
Reduction of Endothelial Adhesion: Nintedanib decreases the expression of vascular cell adhesion molecule 1 (VCAM-1) on endothelial cells, further impeding neutrophil migration into tissue.[12][13]
| Model | Key Molecules Affected | Effect of Nintedanib | Mechanism | Reference |
| Bleomycin-induced PF (mice) | CXCR2, VLA-4 (on neutrophils) | Downregulation | Upregulation of GRK2 activity | [12][13][16] |
| Bleomycin-induced PF (mice) | VCAM-1 (on endothelial cells) | Decreased expression | Reduced endothelial cell activation | [12][13] |
| LPS-induced ALI (mice) | Neutrophil count in BALF | Significantly reduced | Reduced chemotaxis | [14] |
| LPS-induced ALI (mice) | Ly6G, VLA-4 (in BALF neutrophils) | Reduced expression | Inhibition of adhesion molecules | [14] |
T-Cells
T-cells are critical regulators of the adaptive immune response and contribute to fibrosis through the release of various mediators. Nintedanib has direct immunomodulatory effects on T-cell function.
-
Inhibition of T-Cell Activation: Nintedanib blocks T-cell activation by inhibiting the phosphorylation of Lck at its activating tyrosine residue (Y394).[2][17] Lck is a critical kinase that initiates the T-cell receptor (TCR) signaling cascade.[2] This inhibition leads to reduced T-cell clustering, a marker of activation.[2][17]
-
Broad Inhibition of Cytokine Release: At clinically relevant concentrations (IC50 values ranging from 17 to 59 nmol/L), nintedanib inhibits the release of a wide array of cytokines from stimulated human peripheral blood mononuclear cells (PBMCs) and T-cells, including IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-12p70, and IL-13.[2][4][17]
| Cell Type | Stimulation | Cytokines Inhibited | IC50 Range (nmol/L) | Reference |
| Human PBMCs & T-Cells | anti-CD3 / anti-CD28 | IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-12p70, IL-13 | 17 - 59 | [2] |
Modulation of Key Inflammatory Signaling Pathways
Nintedanib's anti-inflammatory effects stem from its ability to interfere with multiple intracellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and inflammatory responses. Nintedanib has been shown to ameliorate bleomycin-induced lung injury by downregulating the PI3K/Akt/mTOR signaling pathway, thereby reducing inflammation, oxidative stress, and apoptosis.[18]
-
TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Nintedanib can inhibit the TGF-β signaling pathway by blocking the phosphorylation of Smad2/3, which is a key step in transducing the fibrotic signal.[19][20][21] One study reported a 51% inhibition rate of Smad3 phosphorylation by nintedanib in vitro.[21]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that controls the expression of many pro-inflammatory cytokines. In a model of peritoneal fibrosis, nintedanib treatment inhibited the phosphorylation of NF-κB, demonstrating a powerful anti-inflammatory effect.[5][19]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are involved in inflammation and fibroblast activation. Nintedanib has been shown to inhibit p38 MAPK activity in models of acute lung injury[14] and to suppress the FAK/ERK/S100A4 signaling pathway in models of pulmonary fibrosis.[22][23]
-
JAK/STAT Pathway: In a mouse model of RA-ILD, nintedanib was shown to inhibit the Janus kinase/signal transducer and activator of transcription (Jak2/Stat3) signaling pathway, contributing to its anti-inflammatory effects in both the lungs and joints.[9][24]
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the anti-inflammatory properties of nintedanib.
In Vitro Macrophage Polarization Assay
This protocol is based on methodologies used to study the effect of nintedanib on human monocyte-derived macrophage polarization.[8]
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from PBMCs using CD14-positive selection with magnetic beads.
-
Macrophage Differentiation (M0): Culture purified monocytes for 6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into non-polarized M0 macrophages.
-
Polarization and Treatment:
-
Plate M0 macrophages at a density of 1x10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of nintedanib (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for 1 hour.
-
For M1 Polarization: Add Lipopolysaccharide (LPS) at 100 ng/mL.
-
For M2a Polarization: Add IL-4 and IL-13, each at 20 ng/mL.
-
Incubate for 24 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently-labeled antibodies against surface markers (e.g., M1: CD80, CD86; M2: CD206, CD200R) to quantify polarization status.
-
ELISA/Luminex Assay: Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-6, IL-8, IL-1β) using specific ELISA kits or a multiplex bead-based assay.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes a common murine model used to assess the anti-inflammatory and anti-fibrotic efficacy of nintedanib.[12][25][26]
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old. Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).
-
Induction of Fibrosis: Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile phosphate-buffered saline (PBS). Control animals receive PBS only.
-
Drug Administration:
-
Endpoint and Sample Collection: Euthanize mice at specified time points (e.g., 7, 14, or 28 days post-injury).
-
Analyses:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to perform differential cell counts (macrophages, neutrophils, lymphocytes).
-
Histopathology: Perfuse and fix the lungs in 4% paraformaldehyde. Embed in paraffin, section, and perform Hematoxylin & Eosin (H&E) and Masson's Trichrome staining to assess inflammation and collagen deposition, respectively.
-
ELISA: Homogenize lung tissue to measure levels of inflammatory cytokines (e.g., IL-1β, MIP-2/CXCL2) and fibrotic markers (e.g., TIMP-1, total collagen).[25][26]
-
Flow Cytometry: Isolate cells from peripheral blood or lung tissue to analyze immune cell populations and receptor expression (e.g., CXCR2, VLA-4 on neutrophils).[12]
-
Conclusion
Nintedanib possesses significant anti-inflammatory properties that are integral to its therapeutic effect in fibrotic lung diseases. Its mode of action is multifaceted, involving the direct inhibition of key inflammatory cells—macrophages, neutrophils, and T-cells—and the disruption of multiple pro-inflammatory signaling pathways, including PI3K/Akt, NF-κB, and TGF-β/Smad. By reducing cytokine release, limiting immune cell infiltration, and modulating immune cell phenotypes, nintedanib attenuates the persistent inflammation that drives the fibrotic process. The experimental models and data presented in this guide provide a robust framework for understanding these mechanisms and underscore the potential for leveraging nintedanib's immunomodulatory effects in future therapeutic strategies.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of nintedanib in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib attenuates peritoneal fibrosis by inhibiting mesothelial‐to‐mesenchymal transition, inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nintedanib inhibits macrophage activation and ameliorates vascular and fibrotic manifestations in the Fra2 mouse model of systemic sclerosis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Nintedanib inhibits macrophage activation and ameliorates vascular and fibrotic manifestations in the Fra2 mouse model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Experimental study of the effects of pirfenidone and nintedanib on joint inflammation and pulmonary fibrosis in a rheumatoid arthritis-associated interstitial lung disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nintedanib downregulates the profibrotic M2 phenotype in cultured monocyte-derived macrophages obtained from systemic sclerosis patients affected by interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nintedanib Reduces Neutrophil Chemotaxis via Activating GRK2 in Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nintedanib Reduces Neutrophil Chemotaxis via Activating GRK2 in Bleomycin-Induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
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- 18. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect and mechanism of Nintedanib on acute and chronic radiation-induced lung injury in mice | PLOS One [journals.plos.org]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Experimental study of the effects of pirfenidone and nintedanib on joint inflammation and pulmonary fibrosis in a rheumatoid arthritis-associated interstitial lung disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Antifibrotic and anti-inflammatory activity of the tyrosine kinase inhibitor nintedanib in experimental models of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Nintedanib's Role in Inhibiting PDGF, FGF, and VEGF Pathways: A Technical Guide
Introduction
Nintedanib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that has emerged as a critical therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1][2] Its efficacy stems from its ability to simultaneously target multiple receptor tyrosine kinases (RTKs) implicated in the pathogenesis of fibrosis and angiogenesis.[3][4] This technical guide provides an in-depth examination of Nintedanib's mechanism of action, focusing on its role as an inhibitor of three key signaling pathways: Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).
Core Mechanism of Action: Triple Angiokinase Inhibition
Nintedanib functions as an intracellular, ATP-competitive inhibitor. It binds to the ATP-binding pocket within the tyrosine kinase domain of PDGFRs (α and β), FGFRs (1, 2, and 3), and VEGFRs (1, 2, and 3).[3][5][6] This binding action blocks the autophosphorylation of the receptors upon ligand binding, thereby preventing the initiation of downstream signaling cascades.[5][7] The ultimate result is the inhibition of fundamental cellular processes that drive fibrosis and angiogenesis, such as fibroblast proliferation, migration, differentiation, and survival.[6][7][8]
References
- 1. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preclinical Evidence for Nintedanib in Novel Fibrotic Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nintedanib, an orally available small molecule tyrosine kinase inhibitor, is currently approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases with a progressive phenotype.[1] Its mechanism of action involves the competitive inhibition of the ATP-binding sites of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[2][3] By targeting key drivers of fibrogenesis, namely platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), as well as Src family kinases, nintedanib effectively modulates fundamental cellular processes such as fibroblast proliferation, migration, differentiation, and extracellular matrix (ECM) deposition.[4][5]
The common pathogenic features across fibrotic diseases in different organs have spurred extensive preclinical investigation into the broader anti-fibrotic potential of nintedanib.[4] This technical guide summarizes the compelling preclinical evidence for nintedanib in novel fibrotic diseases beyond its current indications, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
Nintedanib's anti-fibrotic activity stems from its ability to simultaneously block multiple signaling pathways implicated in the pathogenesis of fibrosis. The primary targets—PDGFR, FGFR, and VEGFR—are crucial for the activation, proliferation, and survival of fibroblasts and myofibroblasts, the key effector cells in fibrosis.[5][6] Inhibition of these receptors leads to the suppression of downstream signaling cascades responsible for ECM production.[4] Additionally, nintedanib has been shown to interfere with pro-fibrotic pathways such as transforming growth factor-beta (TGF-β) signaling.[7]
Preclinical Evidence in Hepatic Fibrosis
Nintedanib has demonstrated significant anti-fibrotic and anti-inflammatory activity in preclinical models of liver fibrosis.[8][9] Studies utilizing the carbon tetrachloride (CCl₄)-induced fibrosis model in mice have shown that nintedanib can attenuate hepatic injury, inflammation, and collagen deposition in both preventive and therapeutic settings.[8]
Quantitative Data: Hepatic Fibrosis
| Model | Treatment Schedule | Key Findings | Reference |
| CCl₄-induced (mice) | Preventive: 30 or 60 mg/kg/day for 21 days | Significantly reduced hepatic collagen (p<0.001), myeloperoxidase (p<0.01), IL-6 (p<0.01), hepatic necrosis (p<0.01-0.05), inflammation (p<0.001-0.05), and fibrosis (p<0.001-0.05). | [8] |
| CCl₄-induced (mice) | Therapeutic: 30 or 60 mg/kg/day starting day 7 or 14 | Significantly reduced serum ALT (p<0.05-0.001). Blocked elevation of IL-6 and IL-1β (p<0.05-0.001). Reduced TIMP-1 at 60 mg/kg (p<0.001). | [8] |
| In vitro (HSCs) | N/A | Inhibited expression of collagen I, α-SMA, PDGFR, and TIMP1 induced by PDGF and TGF-β. | [4] |
Experimental Protocol: CCl₄-Induced Liver Fibrosis Model
-
Animal Model: 8-week-old male C57Bl/6 mice.[8]
-
Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl₄) at 500 mg/kg, administered twice weekly for 3 weeks.[8]
-
Nintedanib Administration:
-
Endpoint Analysis:
-
Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for necrosis and inflammation, and Sirius Red for fibrosis, followed by semi-quantitative scoring.[9]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) measured to assess liver injury.[8]
-
Collagen Quantification: Hepatic collagen content measured using a hydroxyproline assay.[8]
-
Inflammatory Markers: Liver tissue levels of myeloperoxidase, IL-6, IL-1β, and TIMP-1 quantified by ELISA or other immunoassays.[8]
-
Preclinical Evidence in Renal Fibrosis
Nintedanib has been shown to be a potent anti-fibrotic agent in the kidney, attenuating fibrosis and inhibiting the activation of renal interstitial fibroblasts in various preclinical models.[11] Notably, it has demonstrated efficacy even when administration is delayed, suggesting a potential to reverse established renal fibrosis.[4][11]
Quantitative Data: Renal Fibrosis
| Model | Treatment Schedule | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) (mice) | Immediate or delayed (3 days post-UUO) | Attenuated renal fibrosis and inhibited renal interstitial fibroblast activation. Blocked phosphorylation of PDGFRβ, FGFR1/2, VEGFR2, and Src family kinases. Inhibited STAT3, NF-κB, and Smad3 activation. Reduced proinflammatory cytokine expression and macrophage infiltration. | [11] |
| Folic Acid (FA) Nephropathy (mice) | N/A | Attenuated renal fibrosis. | [11] |
Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: The left ureter is surgically ligated at two points to induce complete obstruction, leading to progressive tubulointerstitial fibrosis. The contralateral kidney serves as an internal control.[11]
-
Nintedanib Administration:
-
Early Treatment: Oral gavage of nintedanib initiated immediately after UUO surgery.
-
Delayed Treatment: Nintedanib administration started 3 days after UUO surgery to assess its effect on established fibrosis.[11]
-
-
Endpoint Analysis:
-
Histology: Kidney sections stained with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Staining for fibrotic markers such as α-Smooth Muscle Actin (α-SMA) and Fibronectin.
-
Western Blotting: Analysis of protein expression and phosphorylation levels of key signaling molecules (e.g., PDGFRβ, FGFRs, VEGFR2, Src, STAT3, Smad3) in kidney tissue lysates.[11]
-
Gene Expression: Quantitative PCR (qPCR) to measure mRNA levels of pro-inflammatory cytokines and chemokines.[11]
-
Preclinical Evidence in Dermal and Systemic Fibrosis
Nintedanib demonstrates potent anti-fibrotic effects in multiple complementary mouse models of systemic sclerosis (SSc) and in keloid models, targeting both inflammatory and non-inflammatory stages of the disease.[12][13][14] It effectively inhibits the activation of dermal fibroblasts, a cornerstone of skin fibrosis.[12]
Quantitative Data: Dermal and Systemic Fibrosis
| Model | Treatment Schedule | Key Findings | Reference |
| Bleomycin-induced skin fibrosis (mice) | Preventive and therapeutic | Dose-dependently ameliorated dermal thickening, myofibroblast differentiation, and collagen deposition. | [12][13] |
| Tight skin-1 (Tsk-1) mice | N/A | Reduced hypodermal thickening, myofibroblast counts, and skin hydroxyproline content. | [4][13] |
| Sclerodermatous cGvHD (mice) | N/A | Ameliorated cGvHD-induced skin fibrosis and reduced the clinical cGvHD score. | [4][13] |
| Fos-related antigen-2 (Fra2) tg mice | 50 mg/kg bid | Ameliorated pulmonary and dermal fibrosis. Reduced proliferation of pulmonary vascular smooth muscle cells and apoptosis of endothelial cells. | [14][15][16] |
| In vitro (SSc Dermal Fibroblasts) | N/A | Dose-dependently reduced PDGF- and TGF-β-induced proliferation, migration, myofibroblast differentiation, and collagen release. Inhibited endogenous activation of SSc fibroblasts. | [12][13] |
| In vitro / Ex vivo (Keloid Fibroblasts) | 1-4 μM | Dose-dependently suppressed cell proliferation, migration, invasion, and collagen production. Disrupted microvessel structure ex vivo. | [17] |
Experimental Protocol: Bleomycin-Induced Dermal Fibrosis
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: Daily subcutaneous injections of bleomycin into a defined area on the upper back for a period of 2-4 weeks to induce localized, inflammation-driven fibrosis.[12][13]
-
Nintedanib Administration: Oral gavage with nintedanib (e.g., 50 mg/kg bid) either concurrently with bleomycin injections (preventive) or after a period of bleomycin induction (therapeutic).[13]
-
Endpoint Analysis:
Preclinical Evidence in Cardiac Fibrosis
Emerging evidence supports a therapeutic role for nintedanib in mitigating adverse cardiac remodeling and fibrosis.[3] In a pressure-overload mouse model, nintedanib was shown to prevent myocardial dysfunction and reduce interstitial fibrosis.[3]
Quantitative Data: Cardiac Fibrosis
| Model | Treatment Schedule | Key Findings | Reference |
| Pressure Overload (mice) | Preventive regimen | Prevented myocardial dysfunction, adverse fibrotic remodeling, and pathological hypertrophy. | [3] |
| Sugen/Hypoxia (SuHx) (rats) | Therapeutic regimen | Did not affect RV pressure but decreased RV dilatation, fibrosis, hypertrophy, and collagen type III. | [18] |
| In vitro (Human Cardiac Fibroblasts) | N/A | Reduced fibronectin production. | [18] |
Experimental Protocol: Pressure Overload-Induced Cardiac Fibrosis
-
Animal Model: Mice (e.g., C57BL/6).
-
Induction of Fibrosis: Surgical transverse aortic constriction (TAC) to induce a pressure overload on the left ventricle, leading to pathological hypertrophy and interstitial fibrosis.[3]
-
Nintedanib Administration: A preventive regimen where nintedanib is administered starting shortly after the TAC procedure.[3]
-
Endpoint Analysis:
-
Echocardiography: To assess cardiac function and dimensions (e.g., ejection fraction, wall thickness).
-
Histology: Heart sections stained with Masson's trichrome or Picrosirius Red to quantify the fibrotic area.
-
Gene/Protein Analysis: qPCR or Western blotting for markers of fibrosis (e.g., Collagen I/III, Fibronectin) and hypertrophy (e.g., ANP, BNP).
-
Key Signaling Pathways Modulated by Nintedanib
Beyond its primary RTK targets, preclinical studies have elucidated several downstream signaling pathways through which nintedanib exerts its anti-fibrotic effects.
-
TGF-β Signaling: Nintedanib can inhibit early events in TGF-β signaling, including the phosphorylation of the type II TGF-β receptor and the subsequent activation of SMAD3 and p38 MAPK.[2][7] This is a critical mechanism as TGF-β is a master regulator of fibrosis.
-
Focal Adhesion Kinase (FAK) Pathway: Nintedanib has been shown to alleviate pulmonary fibrosis by inhibiting the FAK/ERK/S100A4 signaling pathway.[19] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Nintedanib also inhibits endothelial-mesenchymal transition (EndoMT) by reducing FAK activity.[20]
-
PI3K/Akt/mTOR Pathway: In bleomycin-induced pulmonary fibrosis models, nintedanib was found to alleviate fibrosis by regulating the PI3K/Akt/mTOR signaling pathway, which is central to cell proliferation, survival, and protein synthesis.[21]
-
STAT3 and NF-κB: In models of renal fibrosis, nintedanib treatment blocked the activation of the pro-inflammatory transcription factors STAT3 and NF-κB.[11]
Conclusion
The extensive body of preclinical evidence strongly supports the anti-fibrotic efficacy of nintedanib across a range of organs, including the liver, kidney, skin, and heart. Its multi-targeted mechanism of action, which inhibits key RTKs and crucial downstream pro-fibrotic signaling pathways, provides a robust rationale for its potential therapeutic application in a variety of novel fibrotic diseases. The data gathered from diverse and complementary animal and in vitro models highlight nintedanib's ability to not only prevent the onset of fibrosis but also to potentially reverse established fibrotic changes. These promising preclinical findings have paved the way for ongoing and future clinical trials to validate the utility of nintedanib in these new indications, offering hope for patients with chronic fibro-proliferative disorders for which limited therapeutic options currently exist.
References
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- 2. researchgate.net [researchgate.net]
- 3. Repurposing Nintedanib for Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
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- 8. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Nintedanib, a triple tyrosine kinase inhibitor, attenuates renal fibrosis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nintedanib inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OP0211 Nintedanib Inhibits Fibroblast Activation and Ameliorates Fibrosis in Preclinical Models of Systemic Sclerosis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. academic.oup.com [academic.oup.com]
- 15. sclerodermanews.com [sclerodermanews.com]
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- 17. Nintedanib inhibits keloid fibroblast functions by blocking the phosphorylation of multiple kinases and enhancing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assessment of Nintedanib's Antifibrotic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro assessment of Nintedanib's antifibrotic properties. Nintedanib is a small molecule tyrosine kinase inhibitor that targets key receptors implicated in the pathogenesis of fibrosis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2][3] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib effectively blocks downstream signaling cascades involved in fibroblast proliferation, migration, differentiation, and extracellular matrix (ECM) deposition.[1][4] This document details the experimental protocols for key in vitro assays, presents quantitative data on Nintedanib's efficacy, and visualizes the intricate signaling pathways involved in its mechanism of action.
Key Antifibrotic Activities of Nintedanib In Vitro
Nintedanib has been shown to interfere with several critical processes in the progression of fibrosis:
-
Inhibition of Fibroblast Proliferation: Nintedanib effectively curtails the proliferation of fibroblasts, a central cell type in the development of fibrotic tissue.[1][2] Studies have demonstrated its ability to inhibit proliferation induced by various growth factors such as PDGF, FGF, and VEGF.[2][5]
-
Attenuation of Fibroblast Migration: The migration of fibroblasts to sites of injury is a key step in the fibrotic process. Nintedanib has been shown to impede this migration, thereby limiting the accumulation of fibroblasts.[1][6]
-
Inhibition of Myofibroblast Differentiation: The transformation of fibroblasts into contractile and ECM-producing myofibroblasts is a hallmark of fibrosis. Nintedanib inhibits this differentiation process, which is often induced by transforming growth factor-beta (TGF-β).[1][6][7]
-
Reduction of Extracellular Matrix Deposition: Myofibroblasts are responsible for the excessive deposition of ECM components, such as collagen. Nintedanib has been demonstrated to reduce the secretion and deposition of collagen by fibroblasts.[1][5][8]
Quantitative Assessment of Nintedanib's In Vitro Efficacy
The antifibrotic potential of Nintedanib has been quantified in various in vitro assays. The following tables summarize key data points, providing a comparative overview of its potency.
Table 1: IC50 Values of Nintedanib in Key Antifibrotic Assays
| Assay | Cell Type | Stimulus | IC50 Value | Reference |
| Fibroblast to Myofibroblast Transformation | Primary Human Lung Fibroblasts (IPF) | TGF-β (10 ng/mL) | 144 nM | [1] |
| Lck Kinase Activity | - | - | 16 nM | [2] |
| Antiproliferative and Antifibrotic Effects | Lung Fibroblasts | - | ~0.8–1 µM | [9] |
Table 2: Percentage Inhibition by Nintedanib in In Vitro Fibrosis Models
| Assay | Cell Type | Nintedanib Concentration | Stimulus | Percentage Inhibition | Reference |
| Fibroblast Proliferation | Primary Human Lung Fibroblasts (IPF) | 70 nM | PDGF | 65% | [10] |
| Fibroblast Proliferation | Primary Human Lung Fibroblasts (IPF) | 70 nM | Fetal Calf Serum (FCS) | 22% | [10] |
| Smad3 Phosphorylation | Human Lung Fibroblasts (HFL1) | Not Specified | TGF-β | 51% | [11] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the antifibrotic potential of Nintedanib.
Fibroblast Proliferation Assay
This assay measures the effect of Nintedanib on the proliferation of fibroblasts.
Materials:
-
Primary human lung fibroblasts (from IPF patients or control donors) or human fetal lung fibroblast 1 (HFL-1) cells.[5][12]
-
Fibroblast growth medium (e.g., DMEM with 10% FBS).
-
Growth factors (e.g., PDGF-BB, bFGF, VEGF).[5]
-
Nintedanib (various concentrations, e.g., 0.32 nM - 1 µM).[10]
-
BrdU Cell Proliferation Assay Kit or Cell Counting Kit-8 (CCK-8).[10][13]
-
96-well microplates.
Protocol:
-
Seed fibroblasts in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize their cell cycle.
-
Pre-incubate the cells with various concentrations of Nintedanib for 30 minutes.[10]
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL PDGF-BB) for 72-92 hours.[1][10]
-
Assess cell proliferation using a BrdU incorporation assay or a CCK-8 assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the extent of cell proliferation.
Fibroblast Migration Assay (Scratch Wound Healing Assay)
This assay evaluates the effect of Nintedanib on the migratory capacity of fibroblasts.
Materials:
-
Human Tenon's fibroblasts (HTFs) or other suitable fibroblast cell lines.[6][7]
-
Fibroblast growth medium.
-
TGF-β1 (e.g., 5 ng/mL) to stimulate migration.[6]
-
Nintedanib (e.g., 1 µM).[6]
-
6-well plates.
-
Pipette tip for creating the scratch.
Protocol:
-
Seed fibroblasts in 6-well plates and grow them to confluence.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing TGF-β1 and the desired concentration of Nintedanib.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure. The wound closure can be significantly accelerated by TGF-β1 treatment, and this effect can be abrogated by pretreatment with nintedanib.[6]
Myofibroblast Differentiation Assay
This assay assesses the ability of Nintedanib to inhibit the differentiation of fibroblasts into myofibroblasts.
Materials:
-
Primary human lung fibroblasts or other suitable fibroblast cell lines.
-
Nintedanib (e.g., 1 µM).[14]
-
Antibodies against α-smooth muscle actin (α-SMA), a marker for myofibroblasts.
-
Western blotting or immunofluorescence reagents.
Protocol:
-
Culture fibroblasts to sub-confluence.
-
Treat the cells with TGF-β1 in the presence or absence of Nintedanib for 24-72 hours.[14]
-
Assess the expression of α-SMA using either:
-
Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-α-SMA antibody.
-
Immunofluorescence: Fix and permeabilize the cells, incubate with an anti-α-SMA antibody, followed by a fluorescently labeled secondary antibody, and visualize under a fluorescence microscope.
-
Collagen Deposition Assay
This assay quantifies the effect of Nintedanib on the production and deposition of collagen by fibroblasts.
Materials:
-
Primary human lung fibroblasts.[5]
-
TGF-β1 (e.g., 5 ng/mL).[5]
-
Nintedanib (e.g., 0.001 - 1 µM).[5]
-
Sircol™ Collagen Assay kit.[5]
Protocol:
-
Culture fibroblasts to confluence and then serum-deprive them.
-
Stimulate the cells with TGF-β1 in the presence or absence of Nintedanib for 48 hours.[5]
-
Collect the cell culture supernatant and the cell layer separately.
-
Quantify the amount of soluble collagen in the supernatant and the amount of deposited collagen in the cell layer using the Sircol™ Collagen Assay kit according to the manufacturer's instructions.
Signaling Pathways Modulated by Nintedanib
Nintedanib exerts its antifibrotic effects by targeting multiple receptor tyrosine kinases and their downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades inhibited by Nintedanib.
Nintedanib's Primary Targets and Downstream Effects
Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR, blocking downstream pro-fibrotic signaling.
Inhibition of TGF-β Signaling by Nintedanib
Caption: Nintedanib attenuates TGF-β signaling by inhibiting key downstream mediators.
Nintedanib's Impact on the FAK/ERK/S100A4 Signaling Pathway
Caption: Nintedanib disrupts the FAK/ERK/S100A4 pathway, reducing fibroblast activation.
This technical guide provides a comprehensive overview of the in vitro assessment of Nintedanib's antifibrotic potential. The detailed experimental protocols, quantitative data, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of fibrosis drug discovery and development. The presented evidence robustly supports the significant role of Nintedanib in mitigating key fibrotic processes at a cellular level.
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of nintedanib in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. [folia.unifr.ch]
- 4. researchgate.net [researchgate.net]
- 5. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-fibrotic effects of nintedanib on lung fibroblasts derived from patients with Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Nintedanib as a multi-targeted tyrosine kinase inhibitor
An In-depth Technical Guide to the Discovery of Nintedanib, a Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nintedanib, marketed as Ofev® and Vargatef®, is a potent small-molecule tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent for idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer (NSCLC), and other progressive fibrosing interstitial lung diseases (ILDs).[1][2] Its discovery was the result of a targeted drug development program aimed at inhibiting angiogenesis, the formation of new blood vessels critical for tumor growth.[3][4] This technical guide provides a comprehensive overview of the discovery of Nintedanib, detailing its mechanism of action, the key experimental data that defined its profile, and the methodologies used in its preclinical characterization.
The Discovery of Nintedanib: From Angiogenesis to Fibrosis
The development of Nintedanib (formerly known as BIBF 1120) originated from a lead optimization program initiated by Boehringer Ingelheim in 1998 to develop orally available angiogenesis inhibitors for cancer therapy.[3][5] The initial strategy focused on identifying selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][6]
The program screened a library of indolinone-based compounds, a chemical scaffold known for its kinase-inhibiting properties.[6][7] Through this screening and subsequent structure-activity relationship (SAR) studies, a lead compound was identified. Optimization of this lead structure led to the synthesis of Nintedanib, a 6-methoxycarbonyl-substituted indolinone derivative.[3][8]
While potent against VEGFR-2, further profiling revealed that Nintedanib was a "triple angiokinase inhibitor," potently inhibiting three key proangiogenic receptor families: Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[3][9][10] This multi-targeted profile was considered beneficial for a broader and more robust antiangiogenic effect, potentially overcoming resistance pathways.[3] The recognition that these same pathways (particularly PDGFR and FGFR) are critically involved in the pathogenesis of fibrosis later provided the rationale for investigating Nintedanib in IPF.[3][11]
Mechanism of Action: A Multi-Targeted Approach
Nintedanib functions as a competitive inhibitor, binding to the intracellular adenosine triphosphate (ATP) binding pocket of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2][11] This binding action prevents the autophosphorylation and activation of these kinases, thereby blocking the downstream signaling cascades that drive cell proliferation, migration, and survival.[1][8]
Primary Kinase Targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key regulators of angiogenesis.[12][13]
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell growth, differentiation, and angiogenesis.[12][13]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Crucial for the proliferation and migration of fibroblasts and pericytes.[1][12]
Additional Targets:
-
Non-receptor tyrosine kinases: Nintedanib also inhibits members of the Src family (Src, Lck, Lyn) and Fms-like tyrosine kinase-3 (Flt-3).[1][3][14]
By simultaneously blocking these pathways, Nintedanib disrupts key processes in both tumor angiogenesis and the pathogenesis of pulmonary fibrosis, including fibroblast proliferation, migration, differentiation into myofibroblasts, and the deposition of extracellular matrix.[11][15]
Data Presentation: Pharmacological Profile of Nintedanib
The inhibitory activity of Nintedanib has been quantified through extensive preclinical testing. The following tables summarize its potency against key kinase targets and its effects in cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of Nintedanib
This table presents the half-maximal inhibitory concentration (IC50) values of Nintedanib against its primary RTK targets. These values indicate the concentration of the drug required to inhibit 50% of the kinase activity in a biochemical assay.
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR-1 | 34 | [9][11][16] |
| VEGFR-2 | 13 | [9][16] |
| VEGFR-3 | 13 | [9][16] |
| FGFR-1 | 69 | [9][11][16] |
| FGFR-2 | 37 | [9][11][16] |
| FGFR-3 | 108 | [9][11][16] |
| PDGFR-α | 59 | [9][11][16] |
| PDGFR-β | 65 | [9][11][16] |
| Flt-3 | 26 | [11] |
Table 2: Cellular Activity of Nintedanib
This table summarizes the efficacy of Nintedanib in various cell-based assays, demonstrating its functional effects on key pathological processes.
| Assay Type | Cell Line | Stimulant | Endpoint | Potency (EC50/IC50) | Reference(s) |
| Endothelial Cell Proliferation | HUVEC, HSMEC | VEGF | Cell Growth | < 10 nM | [17] |
| Fibroblast Proliferation | HFL1 | TGF-β1 | Cell Growth | Inhibitory | [18] |
| Fibroblast Migration | HFL1 | N/A | Scratch Test | Inhibitory | [18] |
| Myofibroblast Differentiation | IPF Fibroblasts | TGF-β1 | α-SMA Expression | Inhibitory | [15] |
| TGF-β Signaling | HFL1 | TGF-β1 | Smad3 Phosphorylation | 51% Inhibition | [18] |
Key Experimental Protocols
The characterization of Nintedanib involved a series of standardized and specialized assays to determine its biochemical potency and cellular function.
In Vitro Kinase Inhibition Assay (General Protocol)
These assays were crucial for determining the IC50 values of Nintedanib against a panel of kinases.
-
Objective: To measure the direct inhibitory effect of Nintedanib on the enzymatic activity of purified kinases.
-
Principle: A fluorescence polarization (FP) or luminescence-based assay is commonly used.[19][20] The assay measures the phosphorylation of a specific substrate by the target kinase in the presence of ATP. The amount of phosphorylated product is inversely proportional to the inhibitory activity of the compound being tested.
-
Methodology:
-
Reaction Setup: Purified recombinant human kinase enzyme is incubated in a reaction buffer (e.g., HEPES buffer with MgCl₂, MnCl₂) with a specific peptide or protein substrate.
-
Inhibitor Addition: Serial dilutions of Nintedanib (typically in DMSO) are added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For accurate IC50 determination, the ATP concentration is often set at or near its Michaelis constant (Km) for the specific kinase.[3]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped by adding a quenching solution (e.g., EDTA). A detection reagent, such as a phosphospecific antibody labeled with a fluorophore (for FP) or an ADP detection reagent (for luminescence), is added.[19][20]
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to controls (no inhibitor). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay was used to assess the effect of Nintedanib on the proliferation of relevant cell types, such as fibroblasts.
-
Objective: To determine the effect of Nintedanib on cell viability and metabolic activity as an indicator of proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Human lung fibroblasts (e.g., HFL1) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a pro-proliferative stimulant (e.g., TGF-β1 or PDGF) in the presence of various concentrations of Nintedanib or vehicle control.[18]
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control, and dose-response curves are generated.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Animal models are essential to evaluate the anti-fibrotic efficacy of a compound in a complex biological system.
-
Objective: To assess the therapeutic effect of Nintedanib on the development and progression of lung fibrosis in mice.
-
Principle: Intratracheal administration of the chemotherapeutic agent bleomycin (BLM) induces lung injury, inflammation, and subsequent progressive fibrosis that mimics key features of human IPF.
-
Methodology:
-
Induction of Fibrosis: Mice (e.g., C57BL/6) are anesthetized, and a single dose of bleomycin sulfate is administered via intratracheal instillation. A control group receives saline.[21]
-
Drug Administration: Nintedanib treatment (or vehicle control) is initiated, typically via oral gavage, either in a prophylactic setting (starting at the same time as BLM) or a therapeutic setting (starting several days after BLM administration).
-
Monitoring: Animals are monitored for body weight and signs of distress.
-
Endpoint Analysis: After a set period (e.g., 14 or 21 days), animals are euthanized. Lungs are harvested for analysis.
-
Assessments:
-
Histopathology: Lung sections are stained with Masson's trichrome to visualize and quantify collagen deposition and with Hematoxylin and Eosin (H&E) to assess inflammation and structural changes.[21]
-
Biochemical Analysis: The total collagen content in the lung is measured using a Sircol collagen assay.
-
Gene/Protein Expression: Levels of fibrotic markers such as alpha-smooth muscle actin (α-SMA), Collagen I, and fibronectin are measured in lung homogenates via Western blot or qPCR.[21]
-
-
Visualizations: Pathways and Workflows
Signaling Pathways Targeted by Nintedanib
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Preclinical Discovery and Evaluation Workflow
Caption: Workflow for the preclinical discovery of Nintedanib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nintedanib in non-small cell lung cancer: from preclinical to approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nintedanib: from discovery to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 13. musechem.com [musechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 21. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nintedanib in Mouse Models of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nintedanib in preclinical mouse models of pulmonary fibrosis. The protocols and data presented are intended to assist in the design and execution of in vivo studies to evaluate the efficacy of Nintedanib and other anti-fibrotic compounds.
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple pathways implicated in the pathogenesis of lung fibrosis.[1][2][3] It has been approved for the treatment of idiopathic pulmonary fibrosis (IPF) in humans and has demonstrated efficacy in various animal models of the disease.[3][4] The primary mechanism of action involves the inhibition of platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1-3), and vascular endothelial growth factor receptors (VEGFR 1-3).[1][2] By blocking these receptors, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key effector cells in the fibrotic process.[1][3][5]
Data Presentation: Nintedanib Dosage in Mouse Lung Fibrosis Models
The following table summarizes the dosages of Nintedanib used in various in vivo mouse models of lung fibrosis. The most common model is bleomycin-induced fibrosis, which mimics many features of human IPF.[6][7][8]
| Mouse Strain | Fibrosis Induction Model | Nintedanib Dosage | Administration Route | Treatment Schedule | Key Findings |
| C57BL/6 | Intratracheal bleomycin | 30 mg/kg/day | Oral gavage | Continuous (starting before bleomycin) | Fully prevented the establishment of fibrosis.[9] |
| C57BL/6 | Intratracheal bleomycin | 30 mg/kg/day | Oral gavage | Therapeutic (starting 9 days after bleomycin) | Led to faster resolution of fibrosis.[9] |
| C57BL/6 | Intratracheal bleomycin | 30, 60, 120 mg/kg/day | Oral gavage | Therapeutic (starting 7 days after bleomycin for 21 days) | Dose-dependent reduction in pulmonary fibrosis.[10][11] |
| C57BL/6 | Intratracheal bleomycin | 50 mg/kg/day | Oral gavage | Once daily for 5 days/week for 3 weeks | Alleviated pulmonary injury and fibrosis.[12] |
| C57BL/6 | Intratracheal bleomycin | 30, 60 mg/kg/day | Oral gavage | Preventive (day 0-14) or Therapeutic (day 7-21) | Reduced lung inflammation and fibrosis.[13] |
| C57BL/6 | Intratracheal bleomycin with mechanical ventilation | 30, 60, 100 mg/kg/day | Oral gavage | Once daily for 5 days before mechanical ventilation | Ameliorated mechanical stretch-augmented fibrosis.[14] |
| C57/B6N Rag2 KO | Intratracheal bleomycin and human IPF airway basal cells | Not specified, twice daily | Not specified | Not specified | Attenuated pulmonary fibrosis.[15][16] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Lung Fibrosis in Mice
This protocol describes a standard method for inducing pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[6][7]
Materials:
-
Bleomycin sulfate
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment (e.g., intubation platform, light source, micro-syringes)
-
C57BL/6 mice (8-12 weeks old, male or female)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent. Ensure a surgical plane of anesthesia is reached by monitoring the lack of response to a pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Position the anesthetized mouse in a supine position on an intubation platform.
-
Visualize the trachea using a light source and gently expose the vocal cords.
-
Carefully insert a sterile catheter or needle into the trachea.
-
Instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in a small volume of sterile saline (e.g., 50 µL).
-
The control group should receive an equivalent volume of sterile saline.
-
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia. Provide appropriate post-procedural care, including analgesics if necessary.
-
Fibrosis Development: Fibrosis will develop over the following 14-28 days. The peak of fibrosis is typically observed between days 21 and 28.[8]
Protocol 2: Administration of Nintedanib
This protocol outlines the preparation and administration of Nintedanib to mice.
Materials:
-
Nintedanib powder
-
Vehicle for suspension (e.g., 0.5% hydroxyethyl cellulose (HEC) in sterile water)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Balance and weighing paper
Procedure:
-
Preparation of Nintedanib Suspension:
-
Calculate the total amount of Nintedanib required based on the number of mice, their average weight, and the desired dose.
-
Weigh the Nintedanib powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% HEC).
-
Gradually add the Nintedanib powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Fill a syringe with the correct volume of the Nintedanib suspension.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
-
Dosing Schedule: Administer Nintedanib once daily at the same time each day for the duration of the treatment period as defined by the experimental design (preventive or therapeutic).
Visualizations
Signaling Pathway of Nintedanib in Lung Fibrosis
Caption: Nintedanib inhibits key signaling pathways in lung fibrosis.
Experimental Workflow for Evaluating Nintedanib in a Mouse Model
Caption: Experimental workflow for in vivo Nintedanib efficacy studies.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. [folia.unifr.ch]
- 4. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - Yang - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. atsjournals.org [atsjournals.org]
Application Note: Protocol for Dissolving Nintedanib for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Nintedanib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It competitively inhibits the adenosine triphosphate (ATP) binding pocket of fibroblast growth factor receptors (FGFR 1-3), vascular endothelial growth factor receptors (VEGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[2][3] By blocking these key signaling pathways, Nintedanib effectively inhibits the proliferation, migration, and transformation of fibroblasts, processes central to the pathogenesis of fibrotic diseases and tumor angiogenesis.[4][5][6]
Given its poor aqueous solubility at neutral pH, preparing Nintedanib for in vitro cell culture experiments requires a precise and consistent protocol to ensure accurate and reproducible results.[4][7] This document provides a detailed methodology for the solubilization, storage, and use of Nintedanib, along with a summary of its physicochemical properties and a diagram of its mechanism of action.
Quantitative Data Summary
The following table summarizes the key solubility and storage parameters for Nintedanib (esilate salt), compiled from various sources.
| Parameter | Value | Reference(s) |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3][4][8] |
| Solubility in DMSO | Up to 100 mg/mL (for esilate salt) | [3] |
| Aqueous Solubility | Poor at neutral pH (~5 µg/mL at pH 7.4). Solubility increases significantly at acidic pH (<3).[7][9] | [7][9] |
| Recommended Stock Conc. | 10-20 mM in 100% DMSO | [8][10] |
| Stock Solution Storage | Aliquot and store in sealed vials at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [11] |
| Final DMSO Conc. in Media | Should be kept at a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity. This must be consistent across all experiments, including vehicle controls. | General Practice |
| Stability | Susceptible to degradation in basic (alkaline) conditions.[12][13] May also degrade under oxidative and photolytic stress.[13] Stable under thermal stress.[13][14] | [12][13][14] |
Experimental Protocols
Part 1: Preparation of a 10 mM Nintedanib Stock Solution
Materials:
-
Nintedanib esilate powder (MW: 649.76 g/mol )
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile-filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
-
Safety First: Perform all steps in a chemical fume hood. Nintedanib is a potent cytotoxic agent. Handle with care.
-
Calculation: To prepare a 10 mM stock solution, you will need 6.4976 mg of Nintedanib esilate powder per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 649.76 g/mol * 1000 mg/g = 6.4976 mg/mL
-
-
Weighing: Carefully weigh the required amount of Nintedanib esilate powder. For example, weigh 6.5 mg of the powder and place it into a sterile amber microcentrifuge tube.
-
Solubilization: Add the corresponding volume of 100% DMSO. For 6.5 mg of powder, add 1.0 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the bright yellow powder is completely dissolved and the solution is clear.[15] Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): If desired, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[11]
Part 2: Preparation of Working Solutions in Cell Culture Media
Methodology:
-
Thawing: Remove one aliquot of the 10 mM Nintedanib stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Serial Dilution: Prepare the final working concentration by diluting the stock solution directly into pre-warmed cell culture medium. It is critical to add the small volume of Nintedanib stock into the larger volume of media while vortexing or swirling gently to prevent precipitation of the compound.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium. This results in a 100 µM intermediate solution.
-
Add 1 mL of this 100 µM solution to 9 mL of culture medium to achieve the final 10 µM working concentration.
-
Note: This 1:1000 final dilution results in a DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium (e.g., 0.1% DMSO). This is essential to distinguish the effects of the drug from the effects of the solvent.
-
Application: Mix the working solution gently and immediately add it to your cell cultures. Due to the potential for degradation and adsorption to plastics, working solutions should be prepared fresh for each experiment and not stored.
Visualizations
Nintedanib Mechanism of Action
Nintedanib functions by competitively binding to the intracellular ATP-binding site of multiple receptor tyrosine kinases, primarily VEGFR, FGFR, and PDGFR.[2][5] This action blocks receptor autophosphorylation and inhibits the activation of downstream signaling cascades, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, migration, survival, and angiogenesis.[6]
Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR signaling pathways.
Experimental Workflow for Nintedanib Preparation
The following diagram outlines the logical flow for preparing Nintedanib from powder to final application in cell culture experiments.
Caption: Workflow for preparing Nintedanib solutions for cell culture.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Nintedanib - Wikipedia [en.wikipedia.org]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. impactfactor.org [impactfactor.org]
- 15. tga.gov.au [tga.gov.au]
Application Notes and Protocols: Nintedanib in Combination with Antifibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nintedanib in combination with other antifibrotic agents. This document summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes the underlying molecular pathways to guide further research and development in the field of antifibrotic therapies.
Introduction to Nintedanib and Combination Therapy
Nintedanib is a small molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases with a progressive phenotype.[1] Its primary mechanism of action involves the inhibition of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[2][3] By blocking these pathways, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key effector cells in the fibrotic process.[2][3][4]
Given the complex and multifactorial nature of fibrosis, combination therapy has emerged as a promising strategy to enhance therapeutic efficacy. The rationale lies in targeting multiple, distinct profibrotic pathways simultaneously, which may lead to synergistic or additive effects and potentially allow for dose reductions of individual agents, thereby improving the safety profile.[5] Preclinical and clinical studies have begun to explore the potential of combining nintedanib with other antifibrotic agents.
Data Presentation: Efficacy and Safety of Nintedanib Combination Therapies
The following tables summarize quantitative data from key studies evaluating nintedanib in combination with other antifibrotic agents.
Table 1: Preclinical Efficacy of Nintedanib Combination Therapy
| Combination | Model | Key Findings | Quantitative Results | Reference |
| Nintedanib + Pexidartinib (PLX3397) | Radiation-induced and bleomycin-induced pulmonary fibrosis in mice | Synergistic reduction in fibrosis and improved survival. Combination therapy shifted macrophage polarization from a profibrotic M2 phenotype to an M1 phenotype. | Combination therapy significantly reduced mortality in bleomycin-treated mice compared to monotherapy.[6] | [6][7] |
| Nintedanib + Vardenafil | AKR-2B mouse fibroblasts | Synergistic suppression of TGF-β mediated fibronectin gene expression. | Combination of 6.25 µM vardenafil and 0.25 µM nintedanib resulted in a 47% relative reduction in fibronectin expression (p=0.02), similar to 0.5 µM nintedanib alone (52% reduction, p=0.0001).[5] | [5] |
| Nintedanib + Pirfenidone | Bleomycin-induced pulmonary fibrosis in mice | Additive antifibrotic effects, with a significant reduction in lung tissue damage. The combination was found to regulate the SPP1-AKT pathway in macrophages and fibroblasts. | Transcriptome analysis identified secreted phosphoprotein 1 (SPP1) as a key differentially expressed gene.[8] | [8] |
Table 2: Clinical Efficacy and Safety of Nintedanib and Pirfenidone Combination Therapy
| Study | Design | Number of Patients | Key Efficacy Findings | Key Safety Findings | Reference |
| Vancheri et al. (2018) | Prospective, open-label | 105 | Smaller decline in FVC in the combination group compared to nintedanib alone (-3.6 mL vs. -48.0 mL per 12 weeks).[9] | Gastrointestinal adverse events were more frequent in the combination group (69.8%) compared to nintedanib alone (52.9%). No unexpected adverse events were reported.[10] | [9][10] |
| Flaherty et al. (2018) | Prospective, open-label | 53 | The rate of FVC decline was smaller during combination therapy compared to the 6 months prior to initiation (0.4% vs 0.8% predicted per 24 weeks).[9] | Combination therapy was generally well-tolerated. | [9] |
| Multicenter Retrospective Cohort (2023) | Retrospective | 45 | In a matched analysis, the change in FVC was similar between the combination and monotherapy groups. | The combination group had a higher incidence of diarrhea, but no increase in serious adverse events.[9] | [9] |
Signaling Pathways
The antifibrotic effects of nintedanib and its potential combination partners are mediated through the modulation of key signaling pathways involved in fibrogenesis.
Caption: Simplified signaling pathways targeted by nintedanib and other antifibrotic agents in fibrosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers investigating the effects of nintedanib in combination with other antifibrotic agents.
In Vitro Models of Pulmonary Fibrosis
-
Two-Dimensional (2D) Cell Culture:
-
Objective: To assess the direct effects of antifibrotic agents on primary human lung fibroblasts (HLFs) or epithelial cells.[11]
-
Protocol:
-
Isolate primary HLFs from lung tissue of IPF patients or healthy donors.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS).
-
Induce a fibrotic phenotype by treating cells with profibrotic stimuli such as transforming growth factor-beta 1 (TGF-β1).
-
Treat cells with nintedanib, a combination agent, or vehicle control at various concentrations.
-
Assess endpoints such as fibroblast proliferation (e.g., BrdU incorporation assay), migration (e.g., scratch wound assay), differentiation into myofibroblasts (e.g., α-SMA expression by Western blot or immunofluorescence), and extracellular matrix deposition (e.g., collagen quantification).[12]
-
-
-
Three-Dimensional (3D) In Vitro Models:
-
Objective: To better recapitulate the complex cell-cell and cell-matrix interactions of the lung microenvironment.[13][14]
-
Models:
-
Spheroids: Self-assembled aggregates of fibroblasts or co-cultures with other cell types.[15]
-
Hydrogels: Culture of cells within a 3D matrix (e.g., collagen) to mimic the native extracellular matrix.[13][16]
-
Precision-Cut Lung Slices (PCLS): Ex vivo cultures of thin lung tissue slices that preserve the native lung architecture and cell populations.[13]
-
Lung-on-a-chip: Microfluidic devices that model the functional units of the lung.[13][14]
-
-
General Protocol:
-
Prepare the 3D model system (e.g., cast hydrogels, prepare PCLS).
-
Seed cells or place tissue within the model.
-
Induce fibrosis if necessary (e.g., with TGF-β1).
-
Treat with antifibrotic agents.
-
Analyze fibrotic endpoints as in 2D culture, with the addition of assays for matrix remodeling (e.g., zymography for MMP activity) and tissue stiffness (e.g., atomic force microscopy).
-
-
Caption: General workflow for in vitro evaluation of antifibrotic agents.
In Vivo Models of Pulmonary Fibrosis
-
Bleomycin-Induced Pulmonary Fibrosis:
-
Objective: To model drug efficacy in a well-established rodent model of lung injury and fibrosis.[17]
-
Protocol:
-
Administer a single dose of bleomycin to mice or rats via intratracheal, intravenous, or intraperitoneal injection to induce lung injury.
-
Initiate treatment with nintedanib, a combination agent, or vehicle control. Treatment can be prophylactic (starting at the time of injury) or therapeutic (starting after fibrosis is established).
-
Monitor animals for signs of distress and changes in body weight.
-
At a predetermined endpoint (e.g., 14 or 21 days post-bleomycin), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Assess the extent of fibrosis through histological analysis (e.g., Masson's trichrome staining for collagen), quantification of lung collagen content (e.g., Sircol assay), and analysis of inflammatory cells in BALF.
-
Gene and protein expression of fibrotic markers can be analyzed by qPCR and Western blotting, respectively.
-
-
-
Other In Vivo Models:
Caption: General workflow for in vivo evaluation of antifibrotic agents.
Conclusion and Future Directions
The combination of nintedanib with other antifibrotic agents represents a promising therapeutic strategy for fibrotic diseases. Preclinical and early clinical data suggest that such combinations can offer enhanced efficacy, potentially through synergistic or additive mechanisms of action. However, further research is needed to optimize combination regimens, identify predictive biomarkers of response, and fully characterize the long-term safety and efficacy of these approaches. The protocols and data presented in these application notes are intended to provide a foundation for researchers to design and execute robust studies in this evolving field.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Pexidartinib and Nintedanib Combination Therapy Targets Macrophage Polarization to Reverse Pulmonary Fibrosis: A Preclinical Study | Semantic Scholar [semanticscholar.org]
- 8. Pirfenidone and nintedanib exert additive antifibrotic effects by the SPP1-AKT pathway in macrophages and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of combination therapy with pirfenidone and nintedanib in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. 3D In Vitro Models: Novel Insights into Idiopathic Pulmonary Fibrosis Pathophysiology and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olodaterol shows anti-fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nintedanib Administration in Bleomycin-Induced Pulmonary Fibrosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the scarring of lung tissue, leading to an irreversible decline in lung function.[1] The bleomycin-induced pulmonary fibrosis model is a widely utilized preclinical model that recapitulates many features of human IPF, serving as a crucial tool for evaluating novel therapeutic agents.[2][3] Nintedanib, a multi-tyrosine kinase inhibitor, is an approved treatment for IPF.[1] It targets key receptors involved in fibrogenesis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5] These application notes provide detailed protocols for the administration of nintedanib in bleomycin-induced pulmonary fibrosis models and methods for assessing its efficacy.
Mechanism of Action of Nintedanib
Nintedanib is a small molecule inhibitor that competitively binds to the ATP-binding pocket of multiple receptor tyrosine kinases.[6] By blocking PDGFR-α and -β, FGFR 1-3, and VEGFR 1-3, it interferes with the downstream signaling cascades that promote fibroblast proliferation, migration, differentiation, and extracellular matrix (ECM) deposition.[4][7] Furthermore, nintedanib has been shown to inhibit early events in the Transforming Growth Factor-β (TGF-β) signaling pathway, a central mediator of fibrosis, by preventing the tyrosine phosphorylation of the TGF-β receptor and subsequent activation of SMAD3 and p38 MAP kinase.[8][9]
Caption: Nintedanib inhibits key signaling pathways in fibrosis.
Quantitative Data Summary
The efficacy of nintedanib in bleomycin-induced fibrosis models has been evaluated across various studies, with dosing and outcomes summarized below.
Table 1: Nintedanib Dosing Regimens in Murine Bleomycin-Induced Fibrosis Models
| Species | Bleomycin Dose & Route | Nintedanib Dose | Administration Route | Treatment Schedule | Reference |
| Mouse (C57BL/6) | 1.5 U/kg, intratracheal | 50 mg/kg/day | Oral gavage | Once daily for 3 weeks | [10] |
| Mouse (C57BL/6) | 0.075 units, intratracheal | 30, 60, 100 mg/kg/day | Oral gavage | Once daily for 5 days (prophylactic) | [11] |
| Mouse (C57BL/6) | 5 mg/kg, intratracheal | 30, 60, 120 mg/kg/day | Oral gavage | Once daily, starting day 7 post-bleomycin for 21 days | [12] |
| Mouse (C57BL/6) | 2.0 mg/kg, intratracheal | 50 mg/kg BID or 60 mg/kg QD | Oral gavage | Started day 7 post-bleomycin for 14 or 21 days | [13] |
| Mouse (C57BL/6) | 2.0 unit/kg, intratracheal | 30 mg/kg/day | Oral gavage | Continuous or therapeutic (starting day 9) for 4 weeks | [14] |
| Rat (Sprague-Dawley) | 1.66 units/kg, intratracheal (repetitive) | 60 mg/kg, QD or BID | Oral gavage | Daily from day -1 to day 27 | [15] |
| Rat (Sprague-Dawley) | 4 U/kg or 2x 2U/kg, intratracheal | 100 mg/kg/day | Oral gavage | Once daily for 3 weeks, starting day 7 | [16] |
Table 2: Summary of Key Efficacy Readouts for Nintedanib Treatment
| Endpoint | Method | Result | Reference |
| Fibrosis Score | Ashcroft Scoring (Histology) | Significant reduction in fibrosis score with Nintedanib treatment. | [15][17] |
| Collagen Content | Hydroxyproline Assay | Dose-dependent reduction in lung hydroxyproline levels. | [12][15] |
| Inflammation | Histology, BALF cell count | Reduced inflammatory cell accumulation and pro-inflammatory factors. | [11][12][18] |
| Myofibroblast Differentiation | α-SMA Expression (IHC/WB) | Downregulation of α-SMA, indicating inhibition of myofibroblast differentiation. | [12][13] |
| Pro-fibrotic Mediators | ELISA, PCR, WB | Downregulation of TGF-β, Collagen 1a1, and other fibrosis-related genes/proteins. | [10][11] |
| Oxidative Stress | Biochemical Assays | Restoration of antioxidant systems and inhibition of oxidative stress markers. | [12][18] |
Experimental Protocols
Protocol 1: Induction of Pulmonary Fibrosis with Bleomycin
This protocol describes the single-dose intratracheal instillation of bleomycin in mice, a standard method for inducing pulmonary fibrosis.[3]
Materials:
-
Bleomycin sulfate (e.g., Sigma-Aldrich, B5507)
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal restrainer or surgical board
-
High-intensity light source
-
24G catheter or specialized intratracheal instillation device (e.g., MicroSprayer®)
-
Microliter syringe
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice (8-12 weeks old) in a controlled environment for at least one week prior to the experiment.[12]
-
Preparation of Bleomycin: On the day of instillation, dissolve bleomycin sulfate in sterile saline to the desired concentration (e.g., 1.5 - 3.0 mg/kg or U/kg).[3][10] The final instillation volume should be approximately 50 µL for a mouse.
-
Anesthesia: Anesthetize the mouse using a validated protocol (e.g., 4% isoflurane for induction, 2% for maintenance). Ensure a proper level of anesthesia by checking for the loss of the pedal reflex.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Extend the neck and visualize the trachea using a high-intensity light source.
-
Gently move the tongue aside to clear the airway.
-
Carefully insert the catheter or MicroSprayer® tip between the vocal cords into the trachea.
-
Administer the 50 µL of bleomycin solution (or saline for control animals) in a single bolus.
-
Immediately hold the mouse in an upright position to ensure even distribution of the liquid within the lungs.
-
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia. Provide appropriate post-procedural care, including monitoring for signs of distress. The inflammatory phase typically occurs within the first week, followed by a fibrotic phase that is well-established by day 14-21.[2]
Protocol 2: Nintedanib Administration via Oral Gavage
Nintedanib is typically administered as a suspension via oral gavage.
Materials:
-
Nintedanib powder
-
Vehicle solution (e.g., 0.5% Hydroxyethyl cellulose - HEC)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
Animal feeding needles (gavage needles), appropriate size for the animal
-
Syringes
Procedure:
-
Preparation of Nintedanib Suspension:
-
Calculate the required amount of nintedanib based on the desired dose (e.g., 60 mg/kg) and the number of animals.
-
Weigh the nintedanib powder.
-
Prepare the 0.5% HEC vehicle.
-
Create a homogenous suspension by triturating the nintedanib powder with a small amount of vehicle to form a paste, then gradually adding the remaining vehicle while stirring continuously.[10] A magnetic stirrer can be used to maintain suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's snout to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Fill a syringe with the appropriate volume of nintedanib suspension.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly dispense the suspension.
-
Carefully remove the needle and return the animal to its cage.
-
Administer once or twice daily as required by the study design.[15]
-
Caption: General experimental workflow for a therapeutic model.
Protocol 3: Assessment of Pulmonary Fibrosis
Efficacy is determined by a combination of histological, biochemical, and molecular analyses at a terminal timepoint (e.g., day 21 or 28).
A. Histological Assessment
-
Tissue Collection: Euthanize the animal and perfuse the lungs. Inflate the lungs with 10% neutral buffered formalin or 4% paraformaldehyde at a constant pressure (e.g., 20 cm H₂O) and immerse in the fixative for at least 24 hours.[19]
-
Processing: Embed the fixed lung tissue in paraffin and cut 3-5 µm sections.
-
Staining:
-
Fibrosis Scoring (Ashcroft Method):
-
Examine stained slides under a light microscope at 10x or 20x magnification.[20]
-
Assign a score from 0 (normal lung) to 8 (total fibrous obliteration) to multiple random fields of view.[20][21]
-
Calculate the mean score for each lung section. The analysis should be performed by an observer blinded to the treatment groups.[22]
-
B. Biochemical Assessment (Hydroxyproline Assay) This assay quantifies the total collagen content in the lung.
-
Tissue Collection: Harvest a portion of the lung (e.g., the left lung), weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C.
-
Hydrolysis: Homogenize the lung tissue and hydrolyze it in 6N HCl at ~110-120°C for 18-24 hours to break down proteins into their constituent amino acids.
-
Quantification: Use a commercial hydroxyproline assay kit (e.g., based on the reaction of oxidized hydroxyproline with DMAB) or a standard laboratory protocol. Read the absorbance on a spectrophotometer and calculate the hydroxyproline content against a standard curve. Results are typically expressed as µg of hydroxyproline per mg of lung tissue or per whole lung.[15]
C. Gene and Protein Expression Analysis
-
Tissue Collection: Harvest lung tissue, snap-freeze in liquid nitrogen, and store at -80°C.
-
RNA/Protein Extraction: Extract total RNA or protein from homogenized lung tissue using standard commercial kits.
-
Quantitative PCR (qPCR): Analyze the expression of key fibrotic genes such as Col1a1 (Collagen Type I Alpha 1), Acta2 (α-SMA), and Tgfb1 (TGF-β1). Normalize to a stable housekeeping gene.[11]
-
Western Blot: Analyze the protein levels of α-SMA, fibronectin, and phosphorylated signaling proteins (e.g., p-SMAD3, p-p38) to confirm pathway engagement and downstream effects.[8][12]
Caption: Key methods for assessing pulmonary fibrosis endpoints.
References
- 1. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential of nintedanib in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 13. atsjournals.org [atsjournals.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 18. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 20. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system | PLOS One [journals.plos.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Histological scoring of lung fibrosis [bio-protocol.org]
Application Notes and Protocols for Establishing Nintedanib-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1] It is utilized in the treatment of various cancers, including non-small cell lung cancer (NSCLC).[2] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of nintedanib-resistant cancer cell lines in vitro is a critical step in understanding the molecular mechanisms of resistance and for the development of novel therapeutic strategies to overcome it.
These application notes provide detailed protocols for generating and characterizing nintedanib-resistant cancer cell lines, along with a summary of reported data on nintedanib sensitivity and resistance. Additionally, we present diagrams of the key signaling pathways implicated in nintedanib resistance.
Data Presentation: Nintedanib IC50 Values in Sensitive vs. Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of nintedanib in various cancer cell lines, comparing the parental sensitive cells to their nintedanib-resistant counterparts. The fold resistance is calculated as the ratio of the IC50 of the resistant cell line to that of the parental cell line.
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| DMS114 | Small Cell Lung Cancer (SCLC) | ~0.1 | >5 | >50 | |
| NCI-H1703 | Non-Small Cell Lung Cancer (NSCLC) | ~1 | >10 | >10 | |
| NCI-H520 | Non-Small Cell Lung Cancer (NSCLC) | ~2 | >10 | >5 | |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | 3.2 | >25 (intrinsic resistance) | >7.8 | |
| QG56 | Non-Small Cell Lung Cancer (NSCLC) | 1.8 | >25 (intrinsic resistance) | >13.9 | |
| LK-2 | Non-Small Cell Lung Cancer (NSCLC) | 2.5 | >25 (intrinsic resistance) | >10 | |
| EBC-1 | Non-Small Cell Lung Cancer (NSCLC) | 2.9 | >25 (intrinsic resistance) | >8.6 | |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 25 | - | - | |
| SQ5 | Non-Small Cell Lung Cancer (NSCLC) | 27 | - | - | |
| PC-3 | Non-Small Cell Lung Cancer (NSCLC) | 71 | - | - | |
| LC-1/sq | Non-Small Cell Lung Cancer (NSCLC) | 78 | - | - | |
| LC-2/ad | Non-Small Cell Lung Cancer (NSCLC) | >100 | - | - |
Experimental Protocols
Protocol 1: Establishment of Nintedanib-Resistant Cancer Cell Lines using Stepwise Dose-Escalation
This protocol describes a common method for generating drug-resistant cell lines by continuous exposure to gradually increasing concentrations of nintedanib.[3]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Nintedanib (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for dissolving nintedanib
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates at a suitable density.
-
Treat the cells with a range of nintedanib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 value.
-
-
Initiate the resistance induction:
-
Culture the parental cells in their complete medium containing nintedanib at a starting concentration of approximately one-tenth to one-fifth of the determined IC50.[4]
-
Continuously culture the cells in this medium, changing the medium every 2-3 days.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
-
Stepwise increase in nintedanib concentration:
-
Once the cells are growing steadily at the initial concentration, subculture them and increase the nintedanib concentration by 1.5- to 2-fold.[5]
-
Repeat this process of gradual dose escalation. The duration of each step may vary from a few weeks to months, depending on the cell line's adaptation rate.
-
It is advisable to cryopreserve cells at each stage of resistance development.
-
-
Establishment of the resistant cell line:
-
Continue the dose escalation until the cells can proliferate in a clinically relevant or significantly higher concentration of nintedanib (e.g., >5 µM).
-
The entire process can take several months to over a year.[6]
-
-
Characterization and maintenance of the resistant cell line:
-
Once a resistant cell line is established, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental cell line. A fold-increase of >10 is generally considered a good indicator of resistance.
-
To maintain the resistant phenotype, continuously culture the cells in the presence of the final concentration of nintedanib.
-
Protocol 2: Verification of Nintedanib Resistance
1. Cell Viability Assay:
-
Principle: To quantify the difference in drug sensitivity between parental and resistant cells.
-
Procedure:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat with a range of nintedanib concentrations for 72 hours.
-
Perform an MTT or similar cell viability assay.
-
Calculate and compare the IC50 values.
-
2. Western Blot Analysis for Resistance Markers:
-
Principle: To detect changes in protein expression associated with nintedanib resistance, such as the upregulation of ABCB1 or alterations in signaling pathway components.
-
Procedure:
-
Lyse parental and resistant cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., ABCB1, phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
3. Drug Efflux Assay:
-
Principle: To functionally assess the activity of drug efflux pumps like ABCB1.
-
Procedure:
-
Incubate both parental and resistant cells with a fluorescent substrate of ABCB1 (e.g., Rhodamine 123).
-
Measure the intracellular fluorescence using a flow cytometer.
-
A lower fluorescence signal in the resistant cells compared to the parental cells indicates increased efflux activity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for establishing nintedanib-resistant cell lines.
Signaling Pathways in Nintedanib Resistance
1. ABCB1-Mediated Nintedanib Efflux
A key mechanism of acquired resistance to nintedanib in some cancer cells is the upregulation of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein. This can be driven by the activation of the endothelin-A receptor (ETAR) signaling pathway.
Caption: ABCB1-mediated nintedanib resistance pathway.
2. Activation of Pro-Survival Signaling Pathways
Resistance to nintedanib can also arise from the activation of alternative pro-survival signaling pathways, such as the PI3K/AKT pathway. This can be triggered by various upstream signals, leading to the phosphorylation and activation of AKT, which in turn promotes cell survival and proliferation, counteracting the effects of nintedanib.[5]
Caption: PI3K/AKT survival pathway in nintedanib resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nintedanib in NSCLC: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]
Nintedanib in Preclinical Renal Fibrosis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the application of Nintedanib in preclinical models of renal fibrosis. It includes established delivery methods, experimental protocols, and a summary of the key signaling pathways involved.
Nintedanib, a potent tyrosine kinase inhibitor, has demonstrated significant anti-fibrotic effects in various preclinical studies, offering a promising therapeutic avenue for chronic kidney disease.[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) and non-receptor kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), as well as Src family kinases.[1][2][3][4] This multi-targeted approach effectively disrupts key pathways in the pathogenesis of renal fibrosis, including fibroblast activation, extracellular matrix (ECM) deposition, inflammation, and angiogenesis.[3][5]
Delivery Methods and Experimental Protocols
Preclinical studies have primarily utilized oral gavage and intraperitoneal injections for Nintedanib administration. More recently, novel targeted delivery systems are being explored to enhance efficacy and minimize systemic exposure.
Protocol 1: Oral Gavage Administration in Unilateral Ureteral Obstruction (UUO) Model
This protocol outlines the use of oral gavage to deliver Nintedanib in a murine model of obstructive nephropathy.
Animal Model:
-
Species: Male C57/BL6 mice[6]
-
Weight: 20–25 g[6]
-
Age: 6–8 weeks[6]
-
Model Induction: Unilateral ureteral obstruction (UUO) is induced by ligating the left ureter. Sham-operated animals undergo the same surgical procedure without ligation.[6]
Nintedanib Preparation and Administration:
-
Preparation: Nintedanib is dissolved in a vehicle such as DMSO and then diluted in 0.9% saline.[7]
-
Dosage: A common dosage is 50 mg/kg body weight.[6]
-
Administration: Administered daily via oral gavage, starting immediately after the UUO surgery.[6]
-
Duration: Treatment typically continues for 7 to 14 days, after which the kidneys are harvested for analysis.[6]
Assessment of Renal Fibrosis:
-
Histology: Masson's trichrome staining to assess collagen deposition.[8][9]
-
Immunohistochemistry: Staining for markers of fibrosis such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin.[6]
-
Western Blot Analysis: Quantification of protein levels of key fibrotic and inflammatory markers.
-
Quantitative PCR: Measurement of gene expression levels of profibrotic and inflammatory cytokines.
Protocol 2: Intraperitoneal Injection
While less common for renal fibrosis studies with Nintedanib compared to oral gavage, intraperitoneal injection has been used in models of peritoneal fibrosis, and the principles can be adapted.
Animal Model:
-
Adaptable from the UUO or folic acid-induced nephropathy models.
Nintedanib Preparation and Administration:
-
Preparation: Similar to the oral gavage protocol, Nintedanib is dissolved in a suitable vehicle.
-
Dosage: Dosages used in peritoneal fibrosis models, such as 50 mg/kg, can be a starting point.
-
Administration: Administered daily via intraperitoneal injection.
-
Duration: Dependent on the specific experimental design, typically ranging from 7 to 21 days.
Protocol 3: Targeted Nanocarrier Delivery
A novel approach involves the use of an engineered nanocarrier (DENNM) for targeted delivery of Nintedanib to fibrotic kidneys.[10][11] This system utilizes the increased expression of leucine-rich α-2 glycoprotein 1 (LRG1) in fibrotic tissue.[10][11]
Delivery System:
-
Nanocarrier: A nanomedicine decorated with the ET peptide, which has a high affinity for LRG1.[10][11]
-
Release Mechanism: Nintedanib is released from the nanocarrier upon internalization by damaged renal cells, triggered by active caspase-3 protease.[10][11]
Advantages:
-
Reduced systemic toxicity.
-
Potentially greater anti-fibrotic efficacy.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Nintedanib in renal fibrosis models.
| Parameter | Unilateral Ureteral Obstruction (UUO) Model | Folic Acid (FA) Nephropathy Model |
| Animal Species/Strain | C57/BL6 Mice | C57/BL6 Mice |
| Nintedanib Dosage | 50 mg/kg/day | Not specified in provided abstracts |
| Administration Route | Oral Gavage | Not specified in provided abstracts |
| Treatment Duration | 7 or 14 days | Not specified in provided abstracts |
| Key Findings | Attenuated renal fibrosis, inhibited renal interstitial fibroblast activation, reduced expression of α-SMA, collagen I, and fibronectin.[6] | Attenuated renal fibrosis.[2] |
Signaling Pathways and Experimental Workflows
The anti-fibrotic effects of Nintedanib are mediated through the inhibition of several key signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for preclinical renal fibrosis studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nintedanib, a triple tyrosine kinase inhibitor, attenuates renal fibrosis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Inhibition of Renal Fibrosis by Nintedanib and Gefitinib in a Murine Model of Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib attenuates peritoneal fibrosis by inhibiting mesothelial‐to‐mesenchymal transition, inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. LRG1-Targeted Nintedanib Delivery for Enhanced Renal Fibrosis Mitigation. | Semantic Scholar [semanticscholar.org]
- 11. LRG1-Targeted Nintedanib Delivery for Enhanced Renal Fibrosis Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Nintedanib in Plasma and Tissue Samples
Introduction
Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, targeting key receptors involved in angiogenesis and fibrosis.[1] It primarily inhibits platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1, 2, and 3), and vascular endothelial growth factor receptors (VEGFR 1, 2, and 3).[2][3] By binding to the intracellular ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades, thereby inhibiting the proliferation, migration, and transformation of fibroblasts, which are crucial processes in the pathogenesis of fibrotic diseases.[3][4] Its efficacy has led to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[5][6]
Accurate quantification of Nintedanib in biological matrices such as plasma and tissue is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed protocols and application notes for the determination of Nintedanib concentrations using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific method.[7]
Signaling Pathway of Nintedanib Inhibition
Nintedanib exerts its therapeutic effect by blocking the activation of several key signaling pathways implicated in fibrosis and angiogenesis. Upon binding of growth factors like PDGF, FGF, and VEGF to their respective receptors, the receptors autophosphorylate, initiating downstream signaling. Nintedanib prevents this initial step. This inhibition disrupts cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[3] Additionally, Nintedanib has been shown to interfere with TGF-β signaling, a central pathway in fibrosis, by inhibiting the activation of SMAD3 and p38 MAPK.[8][9]
Caption: Nintedanib signaling pathway inhibition.
Experimental Protocols
This section details the materials and methods required for the quantification of Nintedanib in plasma and tissue samples. The primary method described is UPLC-MS/MS, which offers high sensitivity and rapid analysis times.
Materials and Reagents
-
Nintedanib reference standard
-
Internal Standard (IS) (e.g., Diazepam, Carbamazepine)[7][10]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
EDTA human or rat plasma
-
Tissue samples (e.g., lung, liver, kidney)
-
Phosphate buffered saline (PBS)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation
Protocol 2.1: Plasma Sample Preparation (Protein Precipitation) This is a rapid and effective method for extracting Nintedanib from plasma samples.[11][12]
-
Thaw plasma samples on ice.
-
Pipette 50-100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate amount of internal standard (e.g., 10 µL of Diazepam solution).
-
Add three volumes of ice-cold acetonitrile (e.g., 300 µL for 100 µL of plasma) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2.2: Tissue Sample Preparation (Homogenization & Protein Precipitation) This protocol is adapted for solid tissue samples and ensures efficient extraction of the analyte.[7]
-
Thaw tissue samples on ice.
-
Weigh approximately 100 mg of the tissue sample.
-
Add 4 volumes of ice-cold PBS (e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is achieved. Keep samples on ice to prevent degradation.
-
Pipette 100 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.
-
Spike with the internal standard.
-
Add three volumes of ice-cold acetonitrile (300 µL) to precipitate proteins.
-
Follow steps 5-10 from the plasma preparation protocol (Protocol 2.1).
Experimental Workflow
The overall workflow from sample collection to final data analysis involves several key stages, including sample preparation, chromatographic separation, mass spectrometric detection, and data processing.
Caption: General workflow for Nintedanib quantification.
Quantitative Data Summary
The following tables summarize the parameters of various validated UPLC-MS/MS methods for the quantification of Nintedanib in different biological matrices.
Table 1: UPLC-MS/MS Method Parameters for Nintedanib Quantification in Plasma
| Parameter | Method 1[10] | Method 2[11][12] | Method 3[13] | Method 4 (UPLC-UV)[14][15] |
| Matrix | Rat Plasma | Mouse Plasma | Human Plasma | Rat & Human Plasma |
| Internal Standard | Diazepam | Diazepam | Not Specified | Quetiapine |
| Extraction Method | Protein Precipitation | Protein Precipitation | Solid Phase Extraction | Protein Precipitation |
| Linearity Range | 1.0 - 200 ng/mL | 0.1 - 500 ng/mL | 0.5 - 250 ng/mL | 15 - 750 ng/mL |
| LLOQ | 1.0 ng/mL | 0.1 ng/mL | 0.5 ng/mL | 15 ng/mL |
| Run Time | 3.0 min | 3.0 min | Not Specified | Not Specified |
| Accuracy | -11.9% to 10.4% | Within ±15% | 101 - 109% | 85 - 115% |
| Precision (RSD) | <10.8% | Within 15% | <5.5% | <15% |
Table 2: UPLC-MS/MS Method Parameters for Nintedanib in Tissue Homogenates
| Parameter | Method Details[7] |
| Matrix | Mouse Tissues (Heart, Liver, Spleen, Lung, Kidney, etc.) |
| Internal Standard | Carbamazepine |
| Extraction Method | Homogenization & Protein Precipitation |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | 1.0 ng/mL |
| Run Time | 3.0 min |
| Accuracy & Precision | Within ±15% |
Table 3: Mass Spectrometry Detection Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Nintedanib | 540.3 | 113.1 or 113.0 | ESI (+) | [7][10][11] |
| BIBF 1202 (Metabolite) | 526.3 | 113.1 or 113.0 | ESI (+) | [7][10] |
| Diazepam (IS) | 285.3 | 193.1 | ESI (+) | [10][11] |
| Carbamazepine (IS) | 237.1 | 194.1 | ESI (+) | [7] |
Detailed UPLC-MS/MS Protocol
This protocol provides a starting point for method development and can be optimized based on the specific instrumentation available.
Chromatographic Conditions
-
System: Acquity UPLC System or equivalent
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[7][10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10% to 90% B (linear gradient)
-
2.0-2.5 min: 90% B (hold)
-
2.5-2.6 min: 90% to 10% B (linear gradient)
-
2.6-3.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5-20 µL
Mass Spectrometric Conditions
-
System: Triple quadrupole tandem mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: Refer to Table 3. Collision energy and other source parameters should be optimized for the specific instrument to maximize signal intensity for Nintedanib and the chosen internal standard.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., US FDA). Key validation parameters include:
-
Selectivity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.
-
Linearity and Range: Demonstrating a linear relationship between detector response and concentration. A minimum of five standards should be used, with the calibration curve having a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at the LLOQ).
-
Extraction Recovery: Comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.
-
Matrix Effect: Assessing the suppression or enhancement of ionization by matrix components.
-
Stability: Evaluating the stability of Nintedanib in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).
The UPLC-MS/MS methods outlined in this document provide a robust and sensitive approach for the quantification of Nintedanib in both plasma and various tissue samples. The protein precipitation protocol offers a simple and high-throughput option for sample preparation, while the detailed chromatographic and mass spectrometric conditions serve as a solid foundation for method development. Proper validation is essential to ensure the reliability of the data for pharmacokinetic, toxicokinetic, and other drug development studies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Nintedanib - Wikipedia [en.wikipedia.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. roswellpark.org [roswellpark.org]
- 14. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhaled Nintedanib Nanosuspension in Experimental Silicosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silicosis is a progressive and incurable fibrotic lung disease caused by the inhalation of crystalline silica dust.[1][2][3] Nintedanib, a tyrosine kinase inhibitor, has shown potential for treating silicosis by targeting key signaling pathways involved in fibrosis.[1][2] However, its oral administration is associated with significant side effects and low bioavailability in the lungs.[1][2][4] To overcome these limitations, an inhaled nintedanib nanosuspension (NTB-NS) has been developed for localized lung delivery. This approach aims to enhance therapeutic efficacy, increase drug retention in the lungs, and minimize systemic side effects.[1][2][3][4] These application notes provide detailed protocols for the preparation, characterization, and in vivo evaluation of an inhaled nintedanib nanosuspension in a mouse model of experimental silicosis.
Key Signaling Pathways in Silicosis and Nintedanib Inhibition
Silica-induced lung injury activates a cascade of pro-fibrotic signaling pathways. Nintedanib acts as a multi-target tyrosine kinase inhibitor, blocking the downstream effects of key growth factors implicated in the pathogenesis of fibrosis.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development of nintedanib nanosuspension for inhaled treatment of experimental silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of nintedanib nanosuspension for inhaled treatment of experimental silicosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Nintedanib in Post-COVID-19 Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic has led to a significant number of patients developing long-term complications, including post-COVID-19 pulmonary fibrosis. This condition is characterized by persistent inflammation and subsequent scarring of the lung tissue, leading to a progressive decline in respiratory function[1][2]. The underlying mechanisms share similarities with other fibrotic lung diseases like idiopathic pulmonary fibrosis (IPF), involving the activation of fibroblasts and excessive deposition of extracellular matrix (ECM)[2].
Nintedanib, a tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), is an approved treatment for IPF[3][4][5][6][7]. Its mechanism of action involves the inhibition of key cellular processes in fibrosis, including fibroblast proliferation, migration, and differentiation into myofibroblasts[8][9][10][11]. This document provides a detailed experimental design and protocols for evaluating the efficacy of Nintedanib in preclinical models relevant to post-COVID-19 fibrosis.
Experimental Design Overview
To comprehensively evaluate the therapeutic potential of Nintedanib for post-COVID-19 fibrosis, a multi-tiered approach employing both in vitro and in vivo models is recommended.
-
In Vitro Models: These models are crucial for elucidating the direct effects of Nintedanib on key cellular players in fibrosis, primarily lung fibroblasts.
-
In Vivo Models: Animal models are essential for assessing the efficacy of Nintedanib in a complex biological system that recapitulates the inflammatory and fibrotic phases of lung injury.
The experimental workflow is designed to assess the anti-fibrotic effects of Nintedanib at cellular, biochemical, and histological levels.
Signaling Pathways Targeted by Nintedanib
Nintedanib exerts its anti-fibrotic effects by inhibiting the signaling pathways mediated by PDGFR, FGFR, and VEGFR. These pathways are crucial for fibroblast activation and proliferation, which are central to the development of pulmonary fibrosis.
In Vitro Experimental Protocols
Isolation and Culture of Primary Human Lung Fibroblasts (HLFs)
Objective: To establish primary cell cultures of human lung fibroblasts from patient tissue for subsequent experiments.
Protocol:
-
Obtain human lung tissue from either non-fibrotic control lungs or from patients with post-COVID-19 fibrosis, following ethical guidelines and with informed consent.
-
Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish containing Dulbecco's Modified Eagle Medium (DMEM).
-
Transfer the minced tissue to a 50 mL conical tube and wash three times with phosphate-buffered saline (PBS).
-
Digest the tissue with an enzyme cocktail containing collagenase (e.g., 1 mg/mL) and DNase I (e.g., 0.1 mg/mL) in DMEM for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzyme activity by adding an equal volume of DMEM containing 10% fetal bovine serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% amphotericin B.
-
Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Fibroblasts will adhere and proliferate. Use cells between passages 3 and 6 for experiments to maintain their phenotype[12][13].
Induction of Myofibroblast Differentiation
Objective: To induce the differentiation of lung fibroblasts into a pro-fibrotic myofibroblast phenotype.
Protocol:
-
Seed HLFs in 6-well plates at a density of 1 x 10⁵ cells/well in DMEM with 10% FBS.
-
Once the cells reach 70-80% confluency, replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Induce differentiation by treating the cells with recombinant human transforming growth factor-beta 1 (TGF-β1) at a concentration of 5 ng/mL in serum-free DMEM for 48-72 hours[12][14][15][16][17].
-
Confirm myofibroblast differentiation by observing morphological changes (increased stress fibers) and by assessing the expression of α-smooth muscle actin (α-SMA) via immunofluorescence or Western blotting.
Nintedanib Treatment and Cellular Assays
Objective: To evaluate the effect of Nintedanib on fibroblast viability, proliferation, and fibrotic activity.
Protocol:
-
Nintedanib Preparation: Prepare a stock solution of Nintedanib in dimethyl sulfoxide (DMSO) and dilute to final concentrations in cell culture medium. A range of concentrations from 0.01 µM to 1 µM is recommended based on previous studies[9][10][11][18].
-
Treatment: Pre-incubate the TGF-β1-stimulated myofibroblasts with varying concentrations of Nintedanib for 30 minutes before proceeding with the assays.
-
Cell Viability Assay (MTT/XTT):
-
Seed cells in a 96-well plate and treat with Nintedanib as described above.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Cell Proliferation Assay (BrdU):
-
Perform the assay according to the manufacturer's protocol. Briefly, add BrdU to the cell culture medium during Nintedanib treatment.
-
After incubation, fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a reporter enzyme.
-
Measure the colorimetric or fluorescent signal to quantify cell proliferation[8].
-
-
Extracellular Matrix (ECM) Deposition:
-
Sircol Soluble Collagen Assay: Quantify soluble collagen in the cell culture supernatant according to the manufacturer's protocol[10].
-
Western Blotting: Analyze the expression of key ECM proteins such as collagen type I and fibronectin in cell lysates.
-
Data Presentation: In Vitro Studies
| Parameter | Control | TGF-β1 | TGF-β1 + Nintedanib (0.01 µM) | TGF-β1 + Nintedanib (0.1 µM) | TGF-β1 + Nintedanib (1 µM) |
| Cell Viability (% of Control) | 100 | ||||
| Cell Proliferation (BrdU Absorbance) | |||||
| Soluble Collagen (µg/mL) | |||||
| Collagen I (relative expression) | 1 | ||||
| α-SMA (relative expression) | 1 |
In Vivo Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To induce pulmonary fibrosis in mice to serve as a model for testing anti-fibrotic therapies.
Protocol:
-
Animals: Use 8-10 week old C57BL/6 mice, as this strain is susceptible to bleomycin-induced fibrosis[19][20][21][22].
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Bleomycin Administration: Intratracheally instill a single dose of bleomycin (1.5 - 3.0 U/kg body weight) dissolved in sterile saline[20][21][22]. A control group should receive saline only.
-
Post-Procedure Care: Monitor the animals daily for signs of distress. The fibrotic phase typically develops from day 7 onwards.
SARS-CoV-2 Induced Fibrosis Model (Consideration)
For a more direct model of post-COVID-19 fibrosis, consider using a mouse-adapted SARS-CoV-2 strain (e.g., MA10) in a biosafety level 3 (BSL-3) facility[1]. This model has been shown to induce persistent inflammation and fibrosis that mimics human post-COVID-19 lung disease[1]. Nintedanib has been tested in this model, providing a relevant framework for further investigation[1].
Nintedanib Treatment
Objective: To assess the prophylactic and therapeutic efficacy of Nintedanib in the animal model.
Protocol:
-
Dosage: Administer Nintedanib orally via gavage at a dose of 30-60 mg/kg/day[3]. The recommended clinical dose for humans is 150 mg twice daily[4][5][6][7].
-
Treatment Regimens:
-
Prophylactic: Start Nintedanib treatment one day before or on the same day as bleomycin instillation and continue for 14-21 days.
-
Therapeutic: Begin Nintedanib treatment on day 7 or 14 post-bleomycin instillation, once fibrosis is established, and continue for a further 14-21 days.
-
-
Vehicle Control: Administer the vehicle (e.g., a suitable oral suspension base) to a separate cohort of bleomycin-treated animals.
Assessment of Pulmonary Fibrosis
Objective: To quantify the extent of lung fibrosis at the end of the treatment period.
Protocol:
-
Euthanasia and Tissue Collection: At the end of the experiment (e.g., day 21 or 28), euthanize the mice and collect the lungs.
-
Histological Analysis:
-
Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.
-
Masson's Trichrome Staining: Stain sections to visualize collagen deposition (blue/green)[23][24][25][26].
-
Picrosirius Red Staining: Stain sections to specifically visualize collagen fibers (red) under polarized light[27][28][29][30][31].
-
Quantify fibrosis using the Ashcroft scoring method[20].
-
-
Collagen Quantification:
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Extract RNA from lung tissue to quantify the mRNA expression of profibrotic genes such as Col1a1, Acta2, and Tgf-β1.
-
Western Blotting: Extract protein from lung tissue to analyze the protein levels of collagen type I and α-SMA[36].
-
Data Presentation: In Vivo Studies
| Parameter | Saline Control | Bleomycin + Vehicle | Bleomycin + Nintedanib (Prophylactic) | Bleomycin + Nintedanib (Therapeutic) |
| Ashcroft Score | ||||
| Hydroxyproline (µg/mg lung tissue) | ||||
| Col1a1 mRNA (fold change) | 1 | |||
| Acta2 mRNA (fold change) | 1 | |||
| Collagen I Protein (relative expression) | 1 | |||
| α-SMA Protein (relative expression) | 1 |
Conclusion
The provided experimental design and protocols offer a robust framework for the preclinical evaluation of Nintedanib's therapeutic potential in post-COVID-19 pulmonary fibrosis. The combination of in vitro and in vivo models will allow for a comprehensive understanding of the drug's mechanism of action and its efficacy in a disease-relevant context. The use of both the well-established bleomycin model and consideration of emerging SARS-CoV-2 specific models will ensure the generation of translatable data to inform future clinical studies.
References
- 1. A model of persistent post SARS-CoV-2 induced lung disease for target identification and testing of therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential mechanisms for lung fibrosis associated with COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reference.medscape.com [reference.medscape.com]
- 5. droracle.ai [droracle.ai]
- 6. Nintedanib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. drugs.com [drugs.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-fibrotic effects of nintedanib on lung fibroblasts derived from patients with Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and culture of primary human lung fibroblasts [bio-protocol.org]
- 13. Human Lung Fibroblasts (HLF) Culture Protocol [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Bleomycin-induced mouse pulmonary fibrosis model [bio-protocol.org]
- 22. Bleomycin‐induced pulmonary fibrosis model mice [bio-protocol.org]
- 23. scispace.com [scispace.com]
- 24. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ejmjih.com [ejmjih.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. abcam.cn [abcam.cn]
- 29. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 30. PicroSirius red staining | Xin Chen Lab [pharm.ucsf.edu]
- 31. m.youtube.com [m.youtube.com]
- 32. Hydroxyproline assay [bio-protocol.org]
- 33. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 34. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 35. spandidos-publications.com [spandidos-publications.com]
- 36. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Nintedanib Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of Nintedanib in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of Nintedanib?
A1: Nintedanib's low oral bioavailability, approximately 4.7%, is primarily attributed to its poor solubility in neutral pH conditions of the intestine and significant first-pass metabolism in the liver.[1][2][3][4][5] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6][7] Additionally, Nintedanib is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can further limit its absorption.[4][8]
Q2: What are the most common formulation strategies to improve Nintedanib's bioavailability in animal studies?
A2: Several nanoformulation strategies have been successfully employed to enhance the oral bioavailability of Nintedanib. These include:
-
Solid Lipid Nanoparticles (SLNs): These formulations encapsulate Nintedanib within a solid lipid core, improving its dissolution and protecting it from degradation.[9][10][11]
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs, NLCs are composed of a blend of solid and liquid lipids, which can increase drug loading and stability.[12][13]
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, enhancing absorption.[1]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): An isotropic mixture of oil, surfactant, and cosurfactant that forms a fine oil-in-water microemulsion upon gentle agitation with aqueous media, such as gastrointestinal fluids.[2][14][15]
-
Nanocrystals: Pure drug particles with a crystalline character, with sizes in the nanometer range, which increases the surface area for dissolution.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing Nintedanib in an amorphous state within a polymer matrix can significantly improve its dissolution rate and extent.[3][16]
-
Polymeric Micelles: Core-shell structures formed from amphiphilic block copolymers that can encapsulate hydrophobic drugs like Nintedanib.[17]
Q3: How much can these formulations increase the bioavailability of Nintedanib?
A3: The reported fold-increase in bioavailability varies depending on the formulation and the animal model used. For instance, Nintedanib-loaded solid lipid nanoparticles (NIN-SLN) showed a 2.87-fold increase in bioavailability in rats.[9][10][18] Vitamin E TPGS liposomes demonstrated a ~6.23-fold greater oral bioavailability compared to the marketed formulation in Sprague-Dawley rats.[1][4] Nanostructured lipid carriers (NLCs) have been reported to improve bioavailability by over 26.31-fold compared to a Nintedanib suspension.[12][13] Amorphous solid dispersions have shown a 5.3-fold increase in the area under the curve (AUC) compared to the pure drug.[16]
Q4: Are there alternative routes of administration being explored to bypass low oral bioavailability?
A4: Yes, intratracheal and inhaled administration are being investigated as non-invasive alternatives for treating pulmonary fibrosis.[17][19][20] These routes deliver the drug directly to the lungs, potentially increasing local concentrations and reducing systemic side effects.[19][20] Inhaled Nintedanib has been shown to achieve oral-equivalent lung concentrations with a lower systemic exposure.[19]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between animals.
-
Possible Cause: Inconsistent administration technique (e.g., oral gavage).
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in the proper oral gavage technique for the specific animal model. The volume administered should be consistent and appropriate for the animal's weight.
-
Possible Cause: Differences in food intake.
-
Troubleshooting Step: Co-administration with food has been shown to increase Nintedanib exposure by about 20%.[8] Standardize the feeding schedule for all animals in the study. Fasting animals overnight before drug administration is a common practice to reduce variability.
-
Possible Cause: Formulation instability.
-
Troubleshooting Step: Characterize the stability of your Nintedanib formulation under storage conditions and in simulated gastric and intestinal fluids. Ensure the formulation is homogenous before each administration.
Issue 2: Lower than expected improvement in bioavailability with a nanoformulation.
-
Possible Cause: Suboptimal particle size or surface characteristics.
-
Troubleshooting Step: Characterize the particle size, polydispersity index (PDI), and zeta potential of your nanoformulation. For oral absorption, a smaller particle size is generally desirable. Surface modification with polymers like PEG can improve stability in the gastrointestinal tract.
-
Possible Cause: Drug leakage from the formulation in the gastrointestinal tract.
-
Troubleshooting Step: Perform in vitro release studies in simulated gastric and intestinal fluids to assess the drug release profile. A sustained release profile is often desirable to allow for absorption along the entire small intestine.
-
Possible Cause: Interaction with gastrointestinal contents.
-
Troubleshooting Step: Consider the potential for your formulation to interact with bile salts, enzymes, and mucus. Mucoadhesive formulations can increase residence time at the absorption site.
Issue 3: Difficulty in quantifying Nintedanib in plasma samples.
-
Possible Cause: Insufficient sensitivity of the analytical method.
-
Troubleshooting Step: Utilize a highly sensitive analytical method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[21][22] The lower limit of quantification should be sufficient to measure the low concentrations of Nintedanib expected in plasma.
-
Possible Cause: Improper sample preparation.
-
Troubleshooting Step: A common and effective method for plasma sample preparation is protein precipitation with acetonitrile.[21][22][23] Ensure complete precipitation and separation of proteins before analysis.
-
Possible Cause: Instability of Nintedanib in plasma samples.
-
Troubleshooting Step: Investigate the stability of Nintedanib in plasma under the conditions of collection, processing, and storage. Store samples at -80°C and minimize freeze-thaw cycles.
Data Presentation
Table 1: Comparison of Different Nintedanib Formulations on Bioavailability Enhancement in Animal Studies
| Formulation Type | Animal Model | Fold Increase in Bioavailability (Relative to Control) | Key Pharmacokinetic Parameters (vs. Control) | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | Rats | 2.87 | - | [9][10][18] |
| Nanostructured Lipid Carriers (NLC) | Mice | >26.31 | - | [12][13] |
| Vitamin E TPGS Liposomes | Sprague-Dawley Rats | ~6.23 | - | [1][4] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rats | 2.5 (AUC vs. soft capsule) | Increased Cmax and AUC | [15] |
| Rod-Shaped Nanocrystals | - | 2.51 | Tmax: 4.50 h vs 2.60 h | [6][7] |
| Amorphous Solid Dispersion (ASD) | Rabbits | 5.3 (AUC vs. pure drug), 2.2 (AUC vs. Ofev®) | - | [16] |
| Solid Dispersion Sustained-Release Capsules | Sprague-Dawley Rats | 1.63 (vs. soft capsule) | Cmax: 3.75 vs 2.945 mg/mL; Tmax: 6 h vs 3 h; AUC0–24 h: 24.584 vs 15.124 mg·h/mL | [3] |
| Polymeric Mixed Micelles (intratracheal) | Wistar Rats | 3.82 (vs. oral suspension) | - | [17] |
Experimental Protocols
Protocol 1: Preparation of Nintedanib-Loaded Solid Lipid Nanoparticles (NIN-SLNs) by Double Emulsification
-
Objective: To prepare NIN-SLNs to enhance the oral bioavailability of Nintedanib.
-
Materials: Nintedanib, solid lipid (e.g., glyceryl monostearate), surfactant (e.g., Tween 80), organic solvent (e.g., dichloromethane), aqueous phase (e.g., deionized water).
-
Procedure:
-
Dissolve Nintedanib and the solid lipid in the organic solvent to form the oil phase.
-
Prepare an aqueous solution of the surfactant.
-
Add the oil phase to the aqueous surfactant solution under high-speed homogenization to form the primary oil-in-water (o/w) emulsion.
-
Subject the primary emulsion to ultrasonication to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure to allow the lipid to solidify and form the SLNs.
-
Wash the resulting SLN suspension by centrifugation and resuspend in deionized water.
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Characterize the NIN-SLNs for particle size, zeta potential, and entrapment efficiency.[9][10][18]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a novel Nintedanib formulation compared to a control (e.g., Nintedanib suspension).
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Fast the rats overnight (with free access to water) before drug administration.
-
Divide the rats into two groups: a control group receiving the Nintedanib suspension and a test group receiving the novel Nintedanib formulation.
-
Administer the respective formulations orally via gavage at a specified dose.
-
Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of Nintedananib in the plasma samples using a validated analytical method like UPLC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Protocol 3: Quantification of Nintedanib in Plasma using UPLC-MS/MS
-
Objective: To accurately measure the concentration of Nintedanib in animal plasma samples.
-
Materials: Plasma samples, acetonitrile, internal standard (e.g., diazepam), formic acid, UPLC BEH C18 column.[21][22]
-
Procedure:
-
Thaw the plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard.
-
Precipitate the plasma proteins by adding a larger volume of cold acetonitrile (e.g., 3 volumes).
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject an aliquot into the UPLC-MS/MS system.
-
Separate the analyte and internal standard on a C18 column using a gradient mobile phase of acetonitrile and 0.1% formic acid in water.
-
Detect and quantify Nintedanib and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Construct a calibration curve using standards of known Nintedanib concentrations in blank plasma to determine the concentration in the study samples.
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel Nintedanib formulations.
Caption: Simplified signaling pathway of Nintedanib's anti-fibrotic action.
References
- 1. Bioavailability enhancement of vitamin E TPGS liposomes of nintedanib esylate: formulation optimization, cytotoxicity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high bioavailability and sustained-release nano-delivery system for nintedanib based on electrospray technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances and challenges in nintedanib drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rod-shaped nintedanib nanocrystals improved oral bioavailability through multiple intestinal absorption pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced oral bioavailability of nintedanib esylate with nanostructured lipid carriers by lymphatic targeting: In vitro, cell line and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Preparation, Characterization and Evaluation of Nintedanib Amorphous Solid Dispersions with Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nintedanib solid lipid nanoparticles improve oral bioavailability and ameliorate pulmonary fibrosis in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib Technical Support Center: Mitigating Liver Enzyme Elevation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding nintedanib-associated liver enzyme elevation. The information is intended to assist in the design and interpretation of experiments and to provide guidance on managing this potential liability.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of liver enzyme elevation with nintedanib treatment?
A1: Elevations in serum aminotransferases (ALT and AST) are a recognized adverse effect of nintedanib. In large clinical trials for idiopathic pulmonary fibrosis (IPF), serum enzyme elevations occurred in 8% to 16% of patients receiving nintedanib, compared to 3% in placebo groups.[1] More specifically, aminotransferase levels greater than three times the upper limit of normal (ULN) were observed in 3% to 5% of patients on nintedanib, versus less than 1% of those on placebo.[1] Real-world data from pharmacovigilance databases report hepatic enzyme elevation events at a rate of 3.1 per 100 patient-years.[1]
Q2: What is the proposed mechanism of nintedanib-induced liver injury?
A2: The exact mechanism of nintedanib-induced liver injury is not fully understood and is considered idiosyncratic.[1] It is known that nintedanib is metabolized in the liver, primarily through the cytochrome P450 system.[1] The leading hypothesis is that the liver injury may be due to the formation of a toxic or immunogenic metabolite.[1]
Q3: Are there known risk factors for developing elevated liver enzymes with nintedanib?
A3: Yes, certain patient populations appear to be at a higher risk. These include individuals of Asian descent, the elderly, and patients with a low body weight or body surface area.[1] A positive relationship has also been observed between higher plasma concentrations of nintedanib and the occurrence of aminotransferase elevations.[1]
Q4: What are the clinical recommendations for monitoring liver function during nintedanib treatment?
A4: It is recommended to conduct liver function tests (ALT, AST, and bilirubin) prior to initiating nintedanib treatment.[2] Monitoring should continue monthly for the first three months of treatment and then every three months thereafter, or as clinically indicated.[1] More frequent monitoring is advised for patients who develop elevated transaminase levels.[1]
Troubleshooting Guide for Preclinical Researchers
This guide is intended for researchers who observe unexpected elevations in liver enzymes or signs of hepatotoxicity in their preclinical experiments involving nintedanib.
| Observed Issue | Potential Cause | Recommended Action |
| Elevated ALT/AST in animal models | Nintedanib-related hepatotoxicity, pre-existing liver condition in the animal model, or interaction with other experimental factors. | 1. Confirm the finding: Repeat the liver enzyme measurements on a fresh sample. 2. Dose-response assessment: If not already done, perform a dose-response study to determine if the effect is dose-dependent. 3. Histopathological analysis: Examine liver tissue for signs of necrosis, inflammation, or other abnormalities. 4. Consider the animal model: In some preclinical models of liver fibrosis (e.g., CCl4-induced), nintedanib has been shown to reduce liver enzyme levels due to its anti-fibrotic and anti-inflammatory effects.[3][4] It's crucial to differentiate between a direct toxic effect and the modulation of a pre-existing liver pathology. |
| Cytotoxicity in in vitro liver cell models (e.g., HepG2, primary hepatocytes) | Direct cytotoxic effect of nintedanib at the tested concentrations. | 1. Determine the IC50: Conduct a concentration-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability. 2. Assess markers of apoptosis and necrosis: Use assays to distinguish between different cell death mechanisms. 3. Evaluate metabolic activity: Measure cellular ATP levels or use assays like the MTT assay to assess metabolic function. 4. Gene expression analysis: Analyze the expression of genes involved in stress responses, apoptosis, and drug metabolism. |
| Contradictory results between in vitro and in vivo studies | Differences in drug metabolism between cell lines and whole organisms, or complex systemic effects not captured in vitro. | 1. Use primary hepatocytes: If using cell lines like HepG2, consider repeating key experiments with primary human hepatocytes, which have more representative metabolic activity. 2. In vitro metabolism studies: Investigate the metabolic profile of nintedanib in your in vitro system to see if it aligns with known metabolic pathways. 3. Consider systemic factors: In vivo, factors such as immune response and effects on other organs can indirectly impact the liver. |
Data on Nintedanib-Induced Liver Enzyme Elevation
Table 1: Incidence of Elevated Liver Enzymes in Nintedanib Clinical Trials
| Study Population | Nintedanib Dose | Incidence of any Liver Enzyme Elevation | Incidence of ALT/AST >3x ULN | Placebo Incidence of ALT/AST >3x ULN | Reference |
| Idiopathic Pulmonary Fibrosis | 150 mg twice daily | 8% - 16% | 3% - 5% | <1% | [1] |
| Systemic Sclerosis-associated ILD | 150 mg twice daily | Not specified | 5% | 0.7% | |
| Various Cancers | Not specified | Not specified | 9.2% | 2.7% |
Table 2: Recommended Dose Adjustments for Nintedanib in Response to Liver Enzyme Elevations
| ALT/AST Level | Signs of Liver Damage | Recommended Action |
| >3 to ≤5 x ULN | No | Interrupt treatment or reduce dose to 100 mg twice daily. Once levels return to baseline, may reintroduce at a reduced dose and subsequently increase to the full dose if tolerated. |
| >3 x ULN | Yes | Permanently discontinue nintedanib. |
| >5 x ULN | - | Permanently discontinue nintedanib. |
Experimental Protocols
Representative In Vitro Cytotoxicity Assessment of Nintedanib in Human Hepatocytes
This protocol provides a general framework for assessing the potential hepatotoxicity of nintedanib in an in vitro setting.
1. Cell Culture:
-
Culture primary human hepatocytes or a human liver cell line (e.g., HepG2) in appropriate media and conditions.
-
Seed cells in 96-well plates at a density optimized for the chosen cytotoxicity assay.
2. Nintedanib Treatment:
-
Prepare a stock solution of nintedanib in a suitable solvent (e.g., DMSO).
-
Serially dilute the nintedanib stock solution to create a range of concentrations for treatment.
-
Treat the cells with the different concentrations of nintedanib for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
3. Cytotoxicity Assays:
-
MTT Assay (Metabolic Activity):
-
After the treatment period, add MTT solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
-
LDH Release Assay (Membrane Integrity):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
-
Caspase-3/7 Assay (Apoptosis):
-
Use a commercially available kit to measure the activity of caspases 3 and 7, key mediators of apoptosis.
-
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value of nintedanib for each assay.
-
Statistically compare the effects of different nintedanib concentrations to the control.
Visualizations
Caption: Nintedanib's mechanism of action.
References
Nintedanib Experimental Results: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Nintedanib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nintedanib?
Nintedanib is a small molecule tyrosine kinase inhibitor (TKI).[1] It competitively binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2] Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3] By inhibiting these receptors, Nintedanib blocks downstream signaling cascades involved in processes like cell proliferation, migration, and angiogenesis.[2][4]
Q2: What are the known off-target effects of Nintedanib?
Beyond its primary targets, Nintedanib has been shown to inhibit other kinases, which may contribute to unexpected experimental outcomes. These include members of the Src family (Src, Lck, Lyn) and Fms-like tyrosine kinase-3 (Flt-3).[2][4] Inhibition of these off-target kinases can influence various cellular processes and should be considered when interpreting results.[5]
Q3: How should I prepare Nintedanib for in vitro experiments?
Nintedanib has low aqueous solubility at neutral pH.[6][7] Its solubility is pH-dependent, increasing at acidic pH (<3).[8][9] For cell culture experiments, it is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then further diluted in culture medium.[10] It's crucial to ensure the final DMSO concentration in your experiment is low and consistent across all conditions to avoid solvent-induced artifacts.
Q4: Are there known mechanisms of resistance to Nintedanib?
Yes, acquired resistance to Nintedanib has been observed. One key mechanism is the overexpression of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein.[11] ABCB1 is an efflux pump that can actively transport Nintedanib out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guide
Issue 1: Reduced or No Efficacy of Nintedanib in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | Nintedanib has low solubility in aqueous solutions at neutral pH.[6][7] - Action: Ensure the stock solution in DMSO is fully dissolved before diluting in media. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Visually inspect the final culture medium for any signs of precipitation. |
| Incorrect Dosing | The effective concentration of Nintedanib is cell-line dependent. - Action: Perform a dose-response curve (e.g., using an MTT or CCK-8 assay) to determine the IC50 for your specific cell line.[3] |
| Cell Line Resistance | The target cells may have intrinsic or acquired resistance. - Action: Check for the expression of ABCB1 transporters.[11] Consider using a cell line known to be sensitive to Nintedanib as a positive control. |
| Degradation of the Compound | Improper storage can lead to degradation. - Action: Store Nintedanib stock solutions at -20°C or -80°C and protect from light. |
| Sub-optimal Assay Conditions | Assay parameters may not be suitable for detecting Nintedanib's effect. - Action: Optimize incubation times and cell seeding densities for your specific assay (e.g., proliferation, migration). |
Issue 2: Inconsistent Results in Western Blotting for Target Phosphorylation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Timing of Ligand Stimulation and Nintedanib Treatment | The kinetics of receptor phosphorylation and dephosphorylation are rapid. - Action: Optimize the timing of ligand (e.g., VEGF, PDGF) stimulation and Nintedanib pre-incubation. A typical pre-incubation time is 30 minutes before a 5-30 minute ligand stimulation.[12] |
| Insufficient Drug Concentration | The concentration of Nintedanib may not be sufficient to inhibit the target kinase. - Action: Use a concentration of Nintedanib that is known to be effective for inhibiting the target receptor in your cell system (typically in the nanomolar range).[2] |
| Poor Antibody Quality | The antibodies used for detecting total and phosphorylated proteins may not be specific or sensitive enough. - Action: Validate your antibodies using positive and negative controls. Ensure you are using antibodies specific to the phosphorylated form of the target receptor. |
| Sub-optimal Lysate Preparation | Phosphatases in the cell lysate can dephosphorylate your target protein. - Action: Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process. |
Issue 3: Unexpected Toxicity or Off-Target Effects in Animal Models
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | The vehicle used to dissolve Nintedanib may have its own toxic effects. - Action: Include a vehicle-only control group in your study design to assess any vehicle-related toxicity. |
| Dose and Administration Route | The dose or route of administration may not be optimal for the animal model. - Action: Conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for your specific animal model. Common administration is via oral gavage.[13] |
| Off-Target Kinase Inhibition | Nintedanib can inhibit other kinases, leading to unforeseen physiological effects.[2][4] - Action: Carefully observe animals for any unexpected clinical signs. Consider analyzing tissues for changes in pathways known to be affected by off-target kinases. |
| Drug-Drug Interactions | If co-administering other compounds, there may be pharmacokinetic or pharmacodynamic interactions.[8][14] - Action: Review the literature for known interactions with the co-administered drug. Nintedanib is a substrate for P-glycoprotein, and its exposure can be altered by P-gp inhibitors or inducers.[14] |
Data Presentation
Table 1: In Vitro IC50 Values of Nintedanib for Target Kinases
| Kinase | IC50 (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| Src | 156 |
| Lck | 16 |
| Lyn | 195 |
| Flt-3 | 26 |
| Data compiled from cell-free assays.[1][2][3] |
Table 2: In Vitro EC50/IC50 Values of Nintedanib in Different Cell-Based Assays
| Cell Line | Assay | Stimulant | EC50/IC50 |
| HUVEC | Proliferation | VEGF | < 10 nM |
| HSMEC | Proliferation | VEGF | < 10 nM |
| Bovine Retinal Pericytes | Proliferation | PDGF-BB | 79 nM |
| HUASMC | Proliferation | PDGF-BB | 69 nM |
| Normal Human Lung Fibroblasts | Proliferation | PDGF-BB | 64 nM |
| CNE-2 (Nasopharyngeal Carcinoma) | Viability (CCK8) | - | 4.16 µM |
| HNE-1 (Nasopharyngeal Carcinoma) | Viability (CCK8) | - | 5.62 µM |
| HONE-1 (Nasopharyngeal Carcinoma) | Viability (CCK8) | - | 6.32 µM |
| KatoIII (Gastric Carcinoma) | Proliferation | - | 176 nM |
| HUVEC: Human Umbilical Vein Endothelial Cells; HSMEC: Human Skin Microvascular Endothelial Cells; HUASMC: Human Umbilical Artery Smooth Muscle Cells.[2][3][4][15] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Nintedanib in culture medium. Replace the existing medium with the Nintedanib-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[16]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
Protocol 2: Western Blot for Phosphorylated VEGFR-2
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.[12]
-
Nintedanib Pre-incubation: Treat the cells with the desired concentration of Nintedanib or vehicle control for 30 minutes.[12]
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 10 ng/mL) for 5-30 minutes to induce VEGFR-2 phosphorylation.[12]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-VEGFR-2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 to normalize for protein loading.
Visualizations
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Caption: Troubleshooting workflow for unexpected Nintedanib results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Nintedanib Drug-Drug Interactions with P-glycoprotein Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on investigating the in vivo drug-drug interactions (DDIs) between nintedanib and P-glycoprotein (P-gp) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which P-glycoprotein (P-gp) inhibitors affect nintedanib's pharmacokinetics?
A1: Nintedanib is a substrate of the P-glycoprotein (P-gp) efflux transporter.[1][2] P-gp is located on the apical surface of cells in various tissues, including the intestines, and actively pumps substrates like nintedanib out of the cells and back into the intestinal lumen, which limits its absorption and bioavailability.[3][4] P-gp inhibitors block this efflux mechanism, leading to increased intestinal absorption and consequently higher plasma concentrations of nintedanib.
Q2: Are there clinically significant DDIs observed between nintedanib and P-gp inhibitors?
A2: Yes, co-administration of nintedanib with potent P-gp inhibitors can lead to a significant increase in nintedanib exposure. For instance, the potent P-gp and CYP3A4 inhibitor, ketoconazole, has been shown to increase the area under the curve (AUC) and maximum concentration (Cmax) of nintedanib substantially.[5][6][7][8] This increased exposure can enhance the risk of adverse effects, necessitating close monitoring of patients and potential dose adjustments of nintedanib.[8]
Q3: Besides ketoconazole, what other P-gp inhibitors are expected to interact with nintedanib?
A3: While clinical data is most robust for ketoconazole, other potent P-gp inhibitors such as erythromycin and cyclosporine are also expected to increase nintedanib exposure.[8] Caution is advised when co-administering nintedanib with any potent P-gp inhibitor.
Q4: Does nintedanib itself inhibit or induce P-gp?
A4: In vitro studies have shown that nintedanib is a weak inhibitor of P-gp.[1] However, at clinically relevant concentrations, nintedanib is unlikely to have a significant inhibitory effect on P-gp that would lead to clinically relevant DDIs with other P-gp substrates.[1]
Q5: What are the regulatory recommendations for conducting in vivo DDI studies with P-gp inhibitors?
A5: Regulatory agencies like the FDA provide guidance on conducting in vivo DDI studies. These studies are typically recommended when an investigational drug is a substrate of P-gp. The study design often involves a crossover design in healthy volunteers, where the pharmacokinetics of the drug are assessed with and without a potent P-gp inhibitor.
Troubleshooting Guide for In Vivo Experiments
Issue 1: High variability in nintedanib plasma concentrations between subjects.
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Possible Cause: Nintedanib inherently exhibits moderate-to-high inter-subject variability in its pharmacokinetics.[9] Additionally, factors such as fed or fasted state can influence its absorption. Co-administration with food has been shown to increase nintedanib exposure by about 20%.[6][9]
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Recommendation: Standardize the feeding conditions for all animals in the study. Ensure a sufficiently large sample size to account for inter-individual variability.
Issue 2: Inconsistent or lower-than-expected increase in nintedanib exposure with a P-gp inhibitor.
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Possible Cause: The P-gp inhibitor used may not be potent enough or the dose may be too low to achieve significant inhibition of P-gp in the gut. The timing of administration of the inhibitor relative to nintedanib is also critical.
-
Recommendation: Use a well-characterized, potent P-gp inhibitor like ketoconazole at a dose known to cause significant P-gp inhibition. Optimize the administration schedule; typically, the inhibitor is administered for a few days prior to and/or concurrently with the substrate drug to ensure maximal inhibition.
Issue 3: Difficulty in extrapolating animal data to predict human DDIs.
-
Possible Cause: There can be species-dependent differences in the expression and function of P-gp, as well as in the metabolism of nintedanib.[8]
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of nintedanib when co-administered with the potent P-gp and CYP3A4 inhibitor, ketoconazole, in healthy subjects.
| Pharmacokinetic Parameter | Nintedanib Alone | Nintedanib + Ketoconazole | Fold Increase | Reference |
| AUC (Area Under the Curve) | - | - | ~1.6-fold | [5][6] |
| Cmax (Maximum Concentration) | - | - | ~1.8-fold | [6] |
Note: Specific AUC and Cmax values were not provided in the search results, but the fold-increase was consistently reported.
Experimental Protocols
Representative In Vivo Protocol for Assessing Nintedanib DDI with a P-gp Inhibitor in Rats
This protocol is a representative example and should be adapted based on specific experimental goals and institutional guidelines.
1. Objective: To evaluate the effect of a P-gp inhibitor (e.g., ketoconazole) on the pharmacokinetics of nintedanib in rats.
2. Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals should be acclimatized for at least one week before the experiment.
3. Materials:
- Nintedanib
- P-gp inhibitor (e.g., Ketoconazole)
- Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
- Blood collection supplies (e.g., EDTA tubes, syringes)
- Analytical equipment for quantifying nintedanib in plasma (e.g., LC-MS/MS)
4. Experimental Design: A parallel-group design is recommended.
- Group 1 (Control): Receives vehicle for the P-gp inhibitor followed by a single oral dose of nintedanib (e.g., 10 mg/kg).
- Group 2 (Treatment): Receives the P-gp inhibitor (e.g., ketoconazole, 25 mg/kg, orally) for 3 consecutive days. On the third day, nintedanib (10 mg/kg, orally) is administered 1 hour after the final dose of the inhibitor.
5. Dosing and Sample Collection:
- All animals should be fasted overnight before nintedanib administration.
- Blood samples (approx. 0.2 mL) are collected via the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-nintedanib administration.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
6. Bioanalysis: Plasma concentrations of nintedanib are determined using a validated LC-MS/MS method.
7. Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including AUC (0-t and 0-inf), Cmax, Tmax, and half-life (t1/2).
8. Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the control and treatment groups are performed using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: P-glycoprotein mediated efflux of Nintedanib.
Caption: Workflow for an in vivo DDI study.
References
- 1. Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. P- glycoproteins | PPTX [slideshare.net]
- 5. Catalytic cycle of ATP hydrolysis by P-glycoprotein: evidence for formation of the E.S reaction intermediate with ATP-gamma-S, a nonhydrolyzable analogue of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Nintedanib in Kinase Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-targeted kinase inhibitor, Nintedanib. The information provided aims to help mitigate and understand its off-target effects in kinase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of Nintedanib?
Nintedanib is a potent, ATP-competitive inhibitor of multiple tyrosine kinases. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β)[1][2]. However, it is known to inhibit other kinases, often referred to as "off-targets," which can contribute to its overall therapeutic effect or lead to undesired side effects in a biological context. Notable off-targets include members of the Src family of kinases (Src, Lck, Lyn) and Fms-like tyrosine kinase-3 (Flt-3)[2][3][4]. At therapeutic concentrations, Nintedanib has been shown to bind to numerous other kinases[5][6].
Q2: How can I determine if the observed effect in my assay is due to an off-target activity of Nintedanib?
Distinguishing between on-target and off-target effects is crucial. A multi-pronged approach is recommended:
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Use of a More Selective Inhibitor: If available, compare the effects of Nintedanib with a more selective inhibitor for your primary target kinase. A similar phenotype would suggest an on-target effect.
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Orthogonal Assays: Employ different assay formats to confirm your findings. For instance, if you are using a biochemical assay, validate your results with a cell-based assay that measures the phosphorylation of a known downstream substrate of your target kinase[7][8].
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Rescue Experiments: In a cellular context, if you can "rescue" the phenotype by expressing a drug-resistant mutant of your target kinase, it strongly suggests an on-target effect.
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Kinome Profiling: If resources permit, perform a kinome-wide screen to identify all kinases inhibited by Nintedanib at the concentration used in your experiment. This provides a comprehensive view of its selectivity profile[5][6].
Q3: What is the difference between biochemical and cell-based assays for determining kinase inhibitor selectivity?
Biochemical assays, such as radiometric or fluorescence-based assays, measure the direct inhibition of a purified kinase enzyme. They are highly controlled and useful for determining parameters like IC50 values. However, they may not fully reflect the inhibitor's behavior in a cellular environment[9].
Cell-based assays measure the inhibitor's effect on kinase activity within a living cell. These assays provide a more biologically relevant context, accounting for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins[10]. Discrepancies between biochemical and cellular assay results are not uncommon and can provide valuable insights into a compound's properties[11].
Troubleshooting Guide
Problem 1: I am observing a stronger or different-than-expected phenotype in my cell-based assay compared to my biochemical assay with Nintedanib.
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Possible Cause: This could be due to the inhibition of off-target kinases that are part of a signaling pathway relevant to your observed phenotype. Nintedanib is known to affect multiple signaling pathways, including the TGF-β and PI3K/AKT pathways, which can lead to complex cellular responses[3][12].
-
Troubleshooting Steps:
-
Consult Kinase Profiling Data: Refer to the quantitative data table below to see which other kinases are potently inhibited by Nintedanib. Cross-reference this with the known signaling pathways involved in your experimental system.
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Use More Specific Inhibitors: If you suspect a particular off-target kinase is responsible, use a highly selective inhibitor for that kinase to see if it recapitulates the phenotype observed with Nintedanib.
-
Western Blot Analysis: Analyze the phosphorylation status of key downstream effectors of both your primary target and potential off-target kinases to dissect the signaling pathways being affected.
-
Problem 2: My kinase inhibition assay results with Nintedanib are inconsistent or have a steep dose-response curve.
-
Possible Cause: Inconsistent results can arise from assay artifacts. Steep dose-response curves can sometimes indicate non-specific inhibition or compound aggregation, especially at higher concentrations[7].
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure your assay buffer contains a non-denaturing detergent (e.g., 0.01% Triton X-100) to minimize compound aggregation.
-
Vary ATP Concentration: Since Nintedanib is an ATP-competitive inhibitor, its apparent potency (IC50) will be influenced by the ATP concentration in the assay. Consider running the assay at a physiological ATP concentration (typically 1-10 mM in cells) in addition to the Km of ATP for the kinase, to better mimic cellular conditions[9].
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Control for Assay Interference: If using a fluorescence- or luminescence-based assay, run control experiments without the kinase to check for compound auto-fluorescence or interference with the detection reagents[7].
-
Problem 3: I want to use Nintedanib as a chemical probe for my target kinase, but I am concerned about its polypharmacology.
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Possible Cause: Nintedanib's multi-targeted nature makes it a challenging tool compound if the goal is to study the function of a single kinase[13].
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Titrate Nintedanib to the lowest concentration that gives a significant on-target effect to minimize off-target inhibition.
-
Combine with Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown the expression of your target kinase and compare the phenotype to that induced by Nintedanib. This can help confirm that the observed effect is indeed mediated by your target of interest.
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Acknowledge and Discuss Off-Target Effects: When publishing your results, it is crucial to acknowledge the known off-target profile of Nintedanib and discuss the possibility that these may contribute to the observed phenotype.
-
Quantitative Data: Nintedanib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Nintedanib against its primary targets and a selection of known off-targets. This data is compiled from various in vitro kinase assays. Note that IC50 and Kd values can vary depending on the specific assay conditions.
| Kinase Target | IC50 (nM) | Kd (nM) | Kinase Family |
| Primary Targets | |||
| VEGFR1 (FLT1) | 34 | Tyrosine Kinase | |
| VEGFR2 (KDR) | 21 | Tyrosine Kinase | |
| VEGFR3 (FLT4) | 13 | Tyrosine Kinase | |
| FGFR1 | 69 | Tyrosine Kinase | |
| FGFR2 | 37 | Tyrosine Kinase | |
| FGFR3 | 108 | Tyrosine Kinase | |
| PDGFRα | 59 | Tyrosine Kinase | |
| PDGFRβ | 65 | Tyrosine Kinase | |
| Selected Off-Targets | |||
| Lck | 16 | Tyrosine Kinase | |
| Flt-3 | 26 | Tyrosine Kinase | |
| Src | 156 | Tyrosine Kinase | |
| Lyn | 195 | Tyrosine Kinase | |
| KIT | 3.85 (wt) | Tyrosine Kinase | |
| RET | - | 130 | Tyrosine Kinase |
| DDR1 | - | 250 | Tyrosine Kinase |
| ABL1 | - | 340 | Tyrosine Kinase |
Experimental Protocols
Protocol 1: General Biochemical Kinase Inhibition Assay
This protocol provides a general framework for a radiometric filter binding assay to determine the IC50 of Nintedanib against a target kinase.
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Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., 25 mM HEPES pH 7.5), MgCl2 (e.g., 10 mM), a source of ATP ([γ-33P]ATP mixed with cold ATP to a final concentration at the Km for the kinase), and a substrate (e.g., a specific peptide or protein).
-
Prepare Nintedanib Dilutions: Create a serial dilution of Nintedanib in DMSO, and then dilute further into the kinase reaction buffer.
-
Initiate the Reaction: Add the purified kinase enzyme to the reaction mix containing the buffer, substrate, ATP, and varying concentrations of Nintedanib.
-
Incubate: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Filter and Wash: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantify: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Nintedanib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Assay to Confirm Target Inhibition
This protocol describes how to assess the inhibition of a specific kinase signaling pathway in cells treated with Nintedanib.
-
Cell Culture and Treatment: Plate cells and grow to a desired confluency. Treat the cells with various concentrations of Nintedanib or a vehicle control (e.g., DMSO) for a specified time. If the pathway is activated by a ligand, stimulate the cells with the appropriate ligand for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of your target kinase or a key downstream substrate. Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Visualizations
Caption: Nintedanib's primary signaling pathway inhibition.
Caption: Workflow for troubleshooting unexpected kinase assay results.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. thorax.bmj.com [thorax.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Nintedanib Dosing in Murine Models of Hepatic Impairment: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Nintedanib in mouse models of hepatic impairment. The following frequently asked questions (FAQs) and troubleshooting guides are based on preclinical data and clinical recommendations.
Frequently Asked Questions (FAQs)
1. What is a typical Nintedanib dosage used in mouse models of liver fibrosis?
In published preclinical studies using carbon tetrachloride (CCl4)-induced liver fibrosis models in C57Bl/6 mice, common dosages of Nintedanib are 30 mg/kg/day and 60 mg/kg/day, administered once daily via oral gavage.[1][2][3] These dosages have been shown to be effective in both preventive and therapeutic settings to reduce liver injury, inflammation, and fibrosis.[1][2][3]
2. How should I adjust the Nintedanib dosage for a mouse that already has hepatic impairment?
For murine studies, a cautious approach is warranted. Researchers should consider conducting a pilot study to determine the optimal and tolerable dose in their specific mouse model of hepatic impairment. This could involve starting with a lower dose (e.g., below 30 mg/kg/day) and carefully monitoring the mice for signs of toxicity.
3. What are the key parameters to monitor in mice with hepatic impairment receiving Nintedanib?
Close monitoring is crucial when administering Nintedanib to mice with liver disease. Key parameters to monitor include:
-
Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) should be monitored to assess liver injury.[1][9]
-
Histopathology: Liver tissue should be examined for changes in necrosis, inflammation, and fibrosis.[1][2]
-
Markers of Fibrosis: Hepatic collagen content can be quantified.[1][2]
-
Inflammatory Markers: Levels of cytokines such as IL-6 and IL-1β in the liver can be measured.[1][2]
-
General Health: Monitor for changes in body weight, behavior, and overall well-being.
4. What is the mechanism of action of Nintedanib in the context of liver fibrosis?
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis. These include:
-
Platelet-derived growth factor receptor (PDGFR)
-
Fibroblast growth factor receptor (FGFR)
By inhibiting these signaling pathways, Nintedanib can interfere with the proliferation and activation of hepatic stellate cells, which are the primary cell type responsible for collagen deposition in the liver during fibrosis.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased mortality or severe adverse effects in mice with hepatic impairment after Nintedanib administration. | The dosage may be too high for the compromised liver function, leading to drug accumulation and toxicity. | Immediately discontinue Nintedanib administration. Consider a dose-reduction study, starting with a significantly lower dose. Ensure appropriate supportive care for the affected animals. |
| No significant anti-fibrotic effect observed at the standard dose. | The degree of hepatic impairment may be too severe for the drug to exert a therapeutic effect. The timing of treatment initiation might be too late in the disease progression. | Re-evaluate the stage of liver fibrosis in your model. Consider initiating treatment at an earlier time point. It is also possible that a higher, yet tolerable, dose is required, which should be determined through a dose-escalation study. |
| Elevated liver enzymes (ALT/AST) after Nintedanib treatment. | Nintedanib itself can cause liver enzyme elevations.[4][5][10] In a compromised liver, this effect might be exacerbated. | Monitor liver enzymes closely. If elevations are significant, consider reducing the Nintedanib dose or temporarily interrupting treatment.[4][5][11] |
Quantitative Data Summary
Table 1: Nintedanib Dosage and Key Findings in a CCl4-Induced Mouse Model of Liver Fibrosis
| Parameter | Control (CCl4 only) | Nintedanib (30 mg/kg/day) | Nintedanib (60 mg/kg/day) | Reference |
| Hepatic Necrosis | Increased | Significantly Reduced | Significantly Reduced | [1][2] |
| Hepatic Inflammation | Increased | Significantly Reduced | Significantly Reduced | [1][2] |
| Hepatic Fibrosis | Increased | Significantly Reduced | Significantly Reduced | [1][2] |
| Serum ALT Levels | Increased | Significantly Reduced | Significantly Reduced | [1][2] |
| Hepatic IL-6 Levels | Increased | Significantly Reduced | Significantly Reduced | [1] |
| Hepatic IL-1β Levels | Increased | Significantly Reduced | Significantly Reduced | [1][2] |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
A widely used method to induce liver fibrosis in mice involves the intraperitoneal (i.p.) injection of CCl4.
-
Animals: C57Bl/6 mice (8 weeks old) are commonly used.
-
Induction: CCl4 is typically administered at a dose of 500 mg/kg, twice weekly, for a duration of 3 weeks to induce significant hepatic inflammation and fibrosis.[1][2]
-
Nintedanib Administration: Nintedanib is dissolved in a suitable vehicle and administered daily by oral gavage at doses of 30 or 60 mg/kg.[1][2]
-
Treatment Schedules:
Visualizations
Caption: Experimental workflow for evaluating Nintedanib in a CCl4-induced mouse model of liver fibrosis.
Caption: Simplified signaling pathway of Nintedanib's anti-fibrotic action in the liver.
References
- 1. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. drugs.com [drugs.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nintedanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Nintedanib and Pirfenidone in Attenuating Forced Vital Capacity (FVC) Decline in Preclinical Models of Idiopathic Pulmonary Fibrosis
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic, progressive interstitial lung disease characterized by the relentless scarring of lung tissue, leading to an irreversible decline in lung function. A key measure of disease progression is the decline in Forced Vital Capacity (FVC), the total amount of air that can be forcibly exhaled after a maximal inhalation. Two drugs, Nintedananib and Pirfenidone, are approved for the treatment of IPF and have been shown to slow the rate of FVC decline. This guide provides an objective comparison of their performance in preclinical IPF models, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Mechanisms of Action
While both drugs exhibit antifibrotic properties, they operate through distinct molecular pathways.
Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor (TKI).[1] It functions by competitively binding to the intracellular ATP-binding pocket of several key receptors implicated in fibrosis: Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), Fibroblast Growth Factor Receptors (FGFR 1-3), and Vascular Endothelial Growth Factor Receptors (VEGFR 1-3).[2][3] By blocking these receptors, Nintedanib inhibits the downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, that drive the proliferation, migration, and differentiation of fibroblasts into myofibroblasts—the primary cells responsible for excessive extracellular matrix deposition.[4] This multi-targeted inhibition ultimately reduces fibroblast activity and attenuates angiogenesis.[1][4]
Pirfenidone: The precise mechanism of action for Pirfenidone is not fully elucidated, but it is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[5][6] A primary mechanism involves the inhibition of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.[5] Pirfenidone reduces both the production of TGF-β1 and attenuates its downstream signaling through the SMAD pathway.[7] Additionally, it inhibits other pro-inflammatory and pro-fibrotic mediators like Tumor Necrosis Factor-alpha (TNF-α) and Platelet-Derived Growth Factor (PDGF).[5][8] Recent studies also suggest Pirfenidone can attenuate fibrosis by inhibiting the JAK2/STAT3 signaling pathway.[7][9]
Quantitative Comparison of Efficacy in a Bleomycin-Induced Fibrosis Model
The bleomycin-induced pulmonary fibrosis model in mice is a widely used and robust preclinical model for evaluating potential IPF therapies. In this model, the administration of bleomycin induces lung injury and subsequent fibrosis, leading to a measurable decline in FVC that mimics the human disease. The table below summarizes data from studies directly comparing the efficacy of Nintedanib and Pirfenidone in this model.
| Study / Parameter | Vehicle Control (Bleomycin) | Nintedanib | Pirfenidone |
| Anzulović et al., 2019 [10] | |||
| FVC Improvement vs. Vehicle | - | 30% Improvement | No significant effect |
| Caraci et al., 2023 [11] | |||
| FVC Decline from Saline Control | 0.29 ± 0.03 mL | 0.1 ± 0.04 mL | Data indicates significant reduction in decline, closely reflecting clinical efficacy |
| FVC Improvement vs. Vehicle | - | 67% Improvement | Significant Improvement |
Note: Experimental conditions, including drug dosage and timing of administration, can vary between studies, potentially influencing outcomes.
In one study, Nintedanib treatment led to a significant 30% improvement in FVC compared to the vehicle control, while Pirfenidone showed no effect.[10] However, another study demonstrated that both Nintedanib and Pirfenidone significantly slowed the decline in FVC, with Nintedanib showing a 67% improvement compared to the bleomycin-only group.[11] These findings highlight that while both drugs can be effective, their relative efficacy might differ depending on the specific experimental protocol.
Experimental Protocols
A representative experimental workflow for comparing Nintedanib and Pirfenidone in a mouse model of bleomycin-induced pulmonary fibrosis is detailed below.
Key Experiment: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[10] Animals are acclimatized for at least one week before the experiment.
-
Induction of Fibrosis: On day 0, mice are anesthetized, and a single dose of bleomycin sulfate (e.g., 2 mg/kg) is administered intratracheally or intranasally to induce lung injury.[10][12] Control groups receive sterile saline.
-
Treatment Groups: Animals are randomly assigned to different groups:
-
Drug Administration: Therapeutic treatment typically begins on day 0 or shortly after bleomycin administration and continues for the duration of the study (e.g., 14, 21, or 28 days).[10][12]
-
Endpoint Analysis - FVC Measurement: At the end of the treatment period (e.g., day 14 or 21), mice undergo invasive pulmonary function testing.[10][11] They are anesthetized, tracheostomized, and connected to a small animal ventilator to measure respiratory mechanics, including FVC.
-
Histological Confirmation: Following functional measurements, lungs are harvested, fixed, and processed for histological analysis (e.g., Masson's trichrome staining) to quantify the extent of collagen deposition and fibrosis, often using the Ashcroft scoring method.[10]
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Nintedanib's Efficacy in Diverse Lung Fibrosis Patterns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nintedanib's efficacy across various patterns of lung fibrosis, presenting supporting data from key clinical trials. It is intended to be an objective resource for researchers, scientists, and professionals involved in drug development in the field of interstitial lung diseases (ILDs).
Comparative Efficacy of Nintedanib and Pirfenidone
Nintedanib and Pirfenidone are two prominent antifibrotic agents approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing ILDs. Their efficacy has been evaluated in numerous clinical trials, with the primary endpoint often being the annual rate of decline in Forced Vital Capacity (FVC), a key indicator of lung function.
Quantitative Data Summary
The following tables summarize the quantitative data from pivotal clinical trials, comparing the efficacy of Nintedanib and Pirfenidone against placebo in different patient populations with lung fibrosis.
Table 1: Nintedanib Efficacy in Various Fibrosing ILDs
| Clinical Trial | Patient Population | Treatment Group | Annual Rate of FVC Decline (mL/year) | Difference vs. Placebo (mL/year) |
| INBUILD | Progressive Fibrosing ILDs (Overall) | Nintedanib | -80.9 | 107.0[1] |
| Placebo | -187.8 | |||
| UIP-like Pattern | Nintedanib | -82.9 | 128.2[1] | |
| Placebo | -211.1 | |||
| Other Fibrotic Patterns | Nintedanib | -79.0 | 75.3[1] | |
| Placebo | -154.3 | |||
| SENSCIS | Systemic Sclerosis-associated ILD (SSc-ILD) | Nintedanib | -52.4 | 41.0[1] |
| Placebo | -93.3 | |||
| INPULSIS-1 | Idiopathic Pulmonary Fibrosis (IPF) | Nintedanib | -114.7 | 125.3[1] |
| Placebo | -239.9 | |||
| INPULSIS-2 | Idiopathic Pulmonary Fibrosis (IPF) | Nintedanib | -113.6 | 93.7[1] |
| Placebo | -207.3 |
Table 2: Pirfenidone Efficacy in Fibrosing ILDs
| Clinical Trial | Patient Population | Treatment Group | Change in FVC from Baseline | Difference vs. Placebo |
| RELIEF | Progressive Fibrosing ILDs (other than IPF) | Pirfenidone | Lower decline in FVC% predicted vs. placebo (p=0.043)[2] | - |
| Unclassifiable ILD Study | Progressive, fibrosing, unclassifiable ILD | Pirfenidone | -87.7 mL (over 24 weeks)[3] | 69.4 mL (p=0.002)[3][4] |
| Placebo | -157.1 mL (over 24 weeks)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Measurement of Forced Vital Capacity (FVC)
The assessment of FVC is a standardized procedure in clinical trials for ILDs.
Protocol Summary:
-
Patient Preparation: Patients are instructed to be in a rested state and to avoid bronchodilators for a specified period before the test.
-
Equipment: A calibrated spirometer that meets the American Thoracic Society (ATS)/European Respiratory Society (ERS) standards is used.
-
Procedure:
-
The patient inhales maximally to total lung capacity.
-
Without hesitation, the patient exhales as forcefully and completely as possible into the spirometer.
-
The maneuver is repeated at least three times to ensure reproducibility.
-
-
Data Analysis: The highest FVC value from the acceptable maneuvers is recorded. The annual rate of FVC decline is calculated from serial measurements taken at baseline and subsequent visits (e.g., every 12 or 24 weeks) throughout the trial period.[5][6][7] A decline in FVC of greater than 10% has been associated with a higher mortality.[6]
Histological Assessment of Lung Fibrosis (Ashcroft Scoring)
Histological analysis of lung tissue provides a direct assessment of the extent of fibrosis. The Ashcroft scoring system is a widely used semi-quantitative method.
Protocol Summary:
-
Tissue Preparation: Lung tissue samples are obtained via biopsy, fixed in formalin, and embedded in paraffin. Sections are then cut and stained, typically with Masson's trichrome to visualize collagen.[8]
-
Microscopic Examination: A pathologist, blinded to the treatment allocation, examines the stained slides under a microscope.
-
Scoring: Multiple fields of view are assessed and assigned a grade from 0 (normal lung) to 8 (total fibrous obliteration) based on the severity of fibrotic changes.[9][10]
-
Data Analysis: The mean of the scores from all fields is calculated to provide an overall fibrosis score for the sample.[10] A modified Ashcroft scale has been developed to improve reproducibility by providing more precise definitions for each grade.[11]
Visualizing Mechanisms and Workflows
Nintedanib's Signaling Pathway Inhibition
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases involved in the signaling pathways that drive fibrosis.[12] It competitively binds to the ATP-binding pocket of these receptors, blocking downstream signaling cascades.[8]
Caption: Nintedanib inhibits key tyrosine kinase receptors, blocking pro-fibrotic signaling pathways.
Experimental Workflow for Evaluating Antifibrotic Agents
The evaluation of new antifibrotic drugs follows a structured workflow, from preclinical studies to clinical trials.
Caption: A typical workflow for the development and evaluation of new antifibrotic therapies.
Conclusion
The available data robustly supports the efficacy of Nintedanib in slowing the progression of lung fibrosis across a spectrum of interstitial lung diseases, including IPF, progressive fibrosing ILDs, and SSc-ILD. Its mechanism of action, targeting key signaling pathways involved in fibroblast proliferation and differentiation, provides a strong rationale for its clinical benefits.[13][14] Head-to-head comparisons with Pirfenidone suggest a broadly similar efficacy in slowing FVC decline, with differences in their side-effect profiles.[15][16][17] This comparative guide, by presenting quantitative data and detailed methodologies, aims to facilitate a deeper understanding of Nintedanib's role in the management of fibrotic lung diseases and to support ongoing research and development efforts in this critical area.
References
- 1. Meta-Analysis of Effect of Nintedanib on Reducing FVC Decline Across Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirfenidone in patients with progressive fibrotic interstitial lung diseases other than idiopathic pulmonary fibrosis (RELIEF): a double-blind, randomised, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Pirfenidone and Nintedanib in Interstitial Lung Diseases Other than Idiopathic Pulmonary Fibrosis: A Systematic Review [mdpi.com]
- 4. Pirfenidone in patients with unclassifiable progressive fibrosing interstitial lung disease: a double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Outcome Measures for Clinical Trials in Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 13. rmdopen.bmj.com [rmdopen.bmj.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. rheumatv.com [rheumatv.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. atsjournals.org [atsjournals.org]
Nintedanib's Impact on Mortality in Idiopathic Pulmonary Fibrosis: A Comparative Analysis
A comprehensive review of clinical trial data and real-world evidence reveals a consistent effect of nintedanib in reducing mortality risk for patients with Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease. This guide provides a detailed comparison of nintedanib's performance against placebo and its main alternative, pirfenidone, supported by experimental data and methodological summaries of key clinical trials.
Nintedanib, a multi-tyrosine kinase inhibitor, has demonstrated a notable impact on slowing disease progression in IPF, which is pathologically characterized by the relentless deposition of fibrotic tissue in the lungs. A key aspect of its clinical benefit lies in its effect on patient survival. This guide synthesizes the available evidence on nintedanib's effect on mortality, offering researchers, scientists, and drug development professionals a clear and objective comparison.
Quantitative Comparison of Mortality Outcomes
The following tables summarize the key quantitative data on mortality from pivotal clinical trials and real-world studies involving nintedanib and the alternative antifibrotic agent, pirfenidone.
Table 1: Nintedanib vs. Placebo - Clinical Trial Mortality Data
| Trial | Treatment Group | Number of Patients | Mortality Endpoint | Hazard Ratio (95% CI) | p-value | Citation |
| INPULSIS (Pooled) | Nintedanib | 638 | All-Cause Mortality | 0.70 (0.43, 1.12) | 0.1399 | [1] |
| Placebo | 423 | |||||
| TOMORROW | Nintedanib | 106 | All-Cause Mortality | Not Reported | Not Reported | [2] |
| Placebo | 105 | |||||
| Pooled Analysis (TOMORROW & INPULSIS) | Nintedanib | - | All-Cause Mortality (1 year) | 0.70 (0.46, 1.08) | 0.095 | [3] |
| Placebo | - | |||||
| Meta-analysis (5 trials) | Nintedanib | 2007 (total) | All-Cause Mortality | 0.72 (0.53, 0.97) | - | [4] |
| Placebo |
Table 2: Nintedanib vs. Pirfenidone - Comparative Mortality Data
| Study Type | Treatment Group | Number of Patients | Mortality Endpoint | Key Findings | Citation |
| Real-World Study (Systematic Review & Meta-analysis) | Nintedanib | 23,119 (total) | IPF-Related Mortality (12 months) | Nintedanib: 7.2% | [5] |
| Pirfenidone | Pirfenidone: 13.4% | [5] | |||
| Nintedanib | All-Cause Mortality (12 months) | Nintedanib: 16.6% | [5] | ||
| Pirfenidone | Pirfenidone: 20.1% | [5] | |||
| Real-World Study (5-year follow-up) | Nintedanib | 41 | All-Cause Mortality | Nintedanib showed lower mortality in milder disease. | [6] |
| Pirfenidone | 52 | Pirfenidone may prolong survival in severe disease. | [6] | ||
| Meta-analysis | Nintedanib | - | All-Cause Mortality | Similar overall survival and all-cause mortality between nintedanib and pirfenidone. | [2][4] |
| Pirfenidone | - | [2][4] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the mortality data. Below are summaries of the experimental protocols for the INPULSIS trials (nintedanib) and the ASCEND and CAPACITY trials (pirfenidone).
Nintedanib - INPULSIS Trials (INPULSIS-1 and INPULSIS-2)
-
Study Design: Two replicate, 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials.[7]
-
Patient Population: Patients aged ≥40 years with a diagnosis of IPF, forced vital capacity (FVC) ≥50% of predicted value, and diffusing capacity of the lung for carbon monoxide (DLCO) 30–79% of predicted value.[7]
-
Dosing Regimen: Nintedanib 150 mg twice daily or placebo.[7]
-
Primary Endpoint: Annual rate of decline in FVC.[7]
-
Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[7] Other endpoints included all-cause mortality.[1]
-
Statistical Analysis for Mortality: Mortality data were pooled from both trials. The hazard ratio for all-cause mortality was calculated using a Cox proportional-hazards model. The trials were not individually powered to detect a statistically significant difference in mortality.[1]
Pirfenidone - ASCEND and CAPACITY Trials
-
Study Design: The ASCEND trial was a 52-week, randomized, double-blind, placebo-controlled, Phase 3 trial.[3] The two CAPACITY trials were 72-week, randomized, double-blind, placebo-controlled, Phase 3 trials.[8]
-
Patient Population: Patients with IPF, typically with FVC between 50% and 90% of predicted value and a DLCO between 30% and 90% of predicted value.[9]
-
Dosing Regimen: Pirfenidone 2403 mg/day or placebo.[9]
-
Secondary Endpoints: Included 6-minute walk distance (6MWD), progression-free survival (PFS), and dyspnea.[3] All-cause mortality was a pre-specified secondary endpoint in the pooled analysis of ASCEND and CAPACITY.[3]
-
Statistical Analysis for Mortality: A pre-specified pooled analysis of the ASCEND and CAPACITY trials was conducted to assess the effect of pirfenidone on all-cause mortality. A log-rank test was used to compare the survival distributions between the pirfenidone and placebo groups.[3]
Signaling Pathways and Experimental Workflow
Nintedanib's Mechanism of Action in IPF
Nintedanib targets multiple tyrosine kinase receptors implicated in the pathogenesis of IPF. By inhibiting these receptors, it interferes with key cellular processes involved in fibrosis.[5][6][10]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Survival impact and safety comparison of pirfenidone and nintedanib for idiopathic pulmonary fibrosis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Survival impact and safety comparison of pirfenidone and nintedanib for idiopathic pulmonary fibrosis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-world safety and effectiveness of pirfenidone and nintedanib in the treatment of idiopathic pulmonary fibrosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thoracrespract.org [thoracrespract.org]
- 7. Design of the INPULSIS™ trials: two phase 3 trials of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirfenidone for idiopathic pulmonary fibrosis: analysis of pooled data from three multinational phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epistemonikos.org [epistemonikos.org]
- 10. ajmc.com [ajmc.com]
A Systematic Showdown: Nintedanib vs. Pirfenidone in the Fight Against Idiopathic Pulmonary Fibrosis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Nintedanib and Pirfenidone, the two leading treatments for Idiopathic Pulmonary Fibrosis (IPF). Drawing on systematic reviews and pivotal clinical trial data, we delve into their effectiveness, mechanisms of action, and safety profiles to inform ongoing research and clinical decision-making.
Idiopathic Pulmonary Fibrosis is a relentless, progressive lung disease with a grim prognosis. The introduction of Nintedanib and Pirfenidone has marked a significant turning point in the management of IPF, offering hope by slowing disease progression. While both drugs have demonstrated efficacy, a nuanced understanding of their comparative effectiveness is crucial for optimizing patient outcomes and guiding future therapeutic development.
A recent systematic review concluded that both Nintedanib and Pirfenidone show comparable therapeutic efficacy in slowing the decline of lung function in IPF patients.[1] However, real-world data suggests potential differences in their impact on mortality and adverse events, underscoring the need for a detailed comparative analysis.[2]
Unraveling the Mechanisms: How They Work
Nintedanib and Pirfenidone exert their anti-fibrotic effects through distinct but convergent pathways. Nintedanib is an intracellular inhibitor of multiple tyrosine kinases, including receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[3][4] By blocking these signaling pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation, key processes in the development of pulmonary fibrosis.[5]
Pirfenidone's mechanism is less defined but is known to involve the inhibition of transforming growth factor-beta (TGF-β) signaling, a central pathway in fibrosis.[3] It also exhibits broader anti-inflammatory and antioxidant properties.[4] Both drugs have been shown to inhibit the formation of collagen I fibrils, a critical component of the fibrotic scar tissue.[3]
Head-to-Head: Efficacy in Clinical Trials
The cornerstone of evidence for both drugs comes from large, randomized, placebo-controlled Phase III clinical trials. For Nintedanib, the INPULSIS trials (INPULSIS-1 and INPULSIS-2) were pivotal, while for Pirfenidone, the ASCEND and CAPACITY trials established its efficacy.
Quantitative Comparison of Efficacy
| Efficacy Endpoint | Nintedanib (INPULSIS Pooled Data) | Pirfenidone (ASCEND/CAPACITY Pooled Data) |
| Annual Rate of FVC Decline | -114.7 mL/year (vs. -239.9 mL/year with placebo) | -124 mL/year (vs. -218 mL/year with placebo)[1] |
| Change in % Predicted FVC | N/A | Reduced proportion of patients with ≥10% decline by 43.8% vs. placebo[6] |
| Progression-Free Survival | N/A | Hazard Ratio 0.57 (vs. placebo)[7] |
| All-Cause Mortality | Hazard Ratio 0.70 (vs. placebo, not statistically significant)[8] | Hazard Ratio 0.52 (vs. placebo, pooled analysis)[7] |
| Acute Exacerbations | Hazard Ratio 0.32 (for confirmed/suspected exacerbations vs. placebo)[5] | No significant reduction in one meta-analysis[9] |
FVC: Forced Vital Capacity
Real-World Evidence: A Broader Perspective
Real-world studies provide valuable insights into the long-term effectiveness and safety of these drugs in a broader patient population. A 2024 meta-analysis of real-world data found that both Nintedanib and Pirfenidone are effective in slowing the decline of lung function.[2] However, this analysis also highlighted that mortality rates and the incidence of acute exacerbations in real-world settings are higher than those reported in clinical trials for both drugs.[2]
Comparative Effectiveness in Real-World Studies
| Outcome (at 12 months) | Nintedanib | Pirfenidone |
| Change in % Predicted FVC | -1.43% | -0.75% |
| Change in % Predicted DLCO | -3.95% | -2.32% |
| Incidence of Acute Exacerbation | 14.4% | 12.5% |
| IPF-Related Mortality | 7.2% | 13.4% |
| All-Cause Mortality | 16.6% | 20.1% |
Data from a 2024 meta-analysis of real-world studies.[2] DLCO: Diffusing capacity of the lung for carbon monoxide.
Safety and Tolerability: A Key Differentiator
The adverse event profiles of Nintedanib and Pirfenidone are distinct and are often a primary consideration in treatment selection.
Common Adverse Events
| Adverse Event | Nintedanib | Pirfenidone |
| Diarrhea | High incidence, a primary gastrointestinal side effect[1] | Less frequent than Nintedanib |
| Nausea | Common | Common |
| Vomiting | Common | Common |
| Decreased Appetite | Common | Common |
| Photosensitivity/Skin Rash | Less frequent | More common, a notable side effect[10] |
| Fatigue/Lethargy | Less frequent | More common[1] |
| Elevated Liver Enzymes | Potential for liver enzyme elevation | Potential for liver enzyme elevation |
Treatment discontinuation due to adverse events is a significant concern for both medications.[1] In a real-world meta-analysis, the discontinuation rates due to adverse events were similar for both drugs (16.2% for Nintedanib and 16.6% for Pirfenidone).[2]
Experimental Protocols: A Look Under the Hood
The robust clinical data for both drugs are underpinned by rigorous trial methodologies.
INPULSIS Trials (Nintedanib)
-
Design: Two replicate, randomized, double-blind, placebo-controlled Phase III trials (INPULSIS-1 and INPULSIS-2).[5][11]
-
Participants: Patients aged ≥40 years with a diagnosis of IPF within the last five years, FVC ≥50% of predicted value, and a diffusing capacity for carbon monoxide (DLCO) of 30–79% of the predicted value.[11][12]
-
Intervention: Nintedanib 150 mg twice daily or placebo for 52 weeks.[13] Dose reductions to 100 mg twice daily were permitted to manage adverse events.[5][12]
-
Primary Endpoint: Annual rate of decline in Forced Vital Capacity (FVC).[11]
-
Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[11]
ASCEND and CAPACITY Trials (Pirfenidone)
-
ASCEND Design: A randomized, double-blind, placebo-controlled Phase III trial.[14]
-
CAPACITY Design: Two concurrent, randomized, double-blind, placebo-controlled Phase III trials.
-
Participants (ASCEND): Patients with centrally confirmed IPF, percent predicted FVC between 50% and 90%, and percent predicted DLCO between 30% and 90%.[7]
-
Intervention: Pirfenidone 2403 mg/day (in three divided doses) or placebo for 52 weeks.[14][15]
-
Primary Endpoint: Change in percent predicted FVC at week 52.[14]
-
Key Secondary Endpoints (ASCEND): Progression-free survival and change in six-minute walk distance (6MWD).[7][15]
Conclusion
Both Nintedanib and Pirfenidone represent significant advances in the treatment of IPF, demonstrably slowing the progression of this devastating disease. Clinical trial data suggests comparable efficacy in reducing the decline of lung function. However, real-world evidence and differing side-effect profiles highlight that the choice of treatment may need to be individualized based on patient characteristics and comorbidities. Further research, including head-to-head clinical trials and long-term observational studies, is warranted to refine our understanding of the comparative effectiveness of these two important therapies and to guide the development of novel anti-fibrotic agents.
References
- 1. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world safety and effectiveness of pirfenidone and nintedanib in the treatment of idiopathic pulmonary fibrosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unwinding the Collagen Fibrils: Elucidating the Mechanism of Pirfenidone and Nintedanib in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. Pirfenidone for idiopathic pulmonary fibrosis: analysis of pooled data from three multinational phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ascend study: A randomized, double-blind, placebo controlled trial of pirfenidone in patients with idiopathic pulmonary fibrosis (IPF) [epistemonikos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
